molecular formula C33H56N7O20P3S B15552058 5-Hydroxydodecanedioyl-CoA

5-Hydroxydodecanedioyl-CoA

Katalognummer: B15552058
Molekulargewicht: 995.8 g/mol
InChI-Schlüssel: GFAAOIAORAAUPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Hydroxydodecanedioyl-CoA is a useful research compound. Its molecular formula is C33H56N7O20P3S and its molecular weight is 995.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H56N7O20P3S

Molekulargewicht

995.8 g/mol

IUPAC-Name

12-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-8-hydroxy-12-oxododecanoic acid

InChI

InChI=1S/C33H56N7O20P3S/c1-33(2,28(47)31(48)36-13-12-22(42)35-14-15-64-24(45)11-7-9-20(41)8-5-3-4-6-10-23(43)44)17-57-63(54,55)60-62(52,53)56-16-21-27(59-61(49,50)51)26(46)32(58-21)40-19-39-25-29(34)37-18-38-30(25)40/h18-21,26-28,32,41,46-47H,3-17H2,1-2H3,(H,35,42)(H,36,48)(H,43,44)(H,52,53)(H,54,55)(H2,34,37,38)(H2,49,50,51)

InChI-Schlüssel

GFAAOIAORAAUPZ-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Metabolic Pathway of 5-Hydroxydodecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative metabolic pathway of 5-Hydroxydodecanedioyl-CoA, a hydroxylated dicarboxylic acid. Dicarboxylic acids are endogenous metabolites resulting from the omega-oxidation of fatty acids, a process that becomes significant when mitochondrial beta-oxidation is impaired. This guide synthesizes the current understanding of dicarboxylic acid metabolism to propose a pathway for the formation and subsequent degradation of this compound. The pathway involves an initial in-chain hydroxylation of dodecanedioyl-CoA, likely mediated by a cytochrome P450 monooxygenase, followed by peroxisomal beta-oxidation. This document provides a comprehensive overview of the proposed enzymatic steps, available quantitative data on related enzyme activities, detailed experimental protocols for pathway elucidation, and visual diagrams to facilitate understanding.

Introduction

Dicarboxylic acids are produced through the ω-oxidation pathway of fatty acids, which occurs in the endoplasmic reticulum of the liver and kidneys.[1][2] This pathway serves as an alternative to the primary mitochondrial β-oxidation, particularly for medium-chain fatty acids, and gains importance in conditions of defective β-oxidation.[1][3] The process begins with the hydroxylation of the terminal (ω) carbon of a fatty acid, followed by successive oxidations to form a dicarboxylic acid.[2][4] These dicarboxylic acids are then transported to peroxisomes for shortening via β-oxidation.[5][6][7]

This compound is a specific, hydroxylated C12 dicarboxylic acid. While the complete metabolic pathway has not been explicitly detailed in the literature, a putative pathway can be constructed based on the established principles of fatty acid hydroxylation and peroxisomal dicarboxylic acid oxidation. This guide outlines this proposed pathway, providing the necessary technical details for its investigation.

Proposed Metabolic Pathway of this compound

The metabolism of this compound can be divided into two main stages: its formation from dodecanedioic acid and its subsequent degradation via peroxisomal beta-oxidation.

Formation of this compound

The initial substrate, dodecanedioic acid, is a product of the ω-oxidation of lauric acid (dodecanoic acid). The introduction of a hydroxyl group at the C-5 position of dodecanedioyl-CoA is proposed to be catalyzed by a cytochrome P450 (CYP) monooxygenase.[2] While ω-hydroxylases typically act on the terminal carbon, in-chain hydroxylation of fatty acids by CYP enzymes is also a known reaction.[2] The specific CYP isoform responsible for this reaction on a dicarboxylic acid substrate is yet to be identified.

The formation can be summarized as follows:

  • Activation: Dodecanedioic acid is activated to Dodecanedioyl-CoA by a dicarboxylyl-CoA synthetase.[7]

  • Hydroxylation: Dodecanedioyl-CoA undergoes in-chain hydroxylation at the C-5 position, catalyzed by a cytochrome P450 enzyme, to form this compound.

Peroxisomal Beta-Oxidation of this compound

Once formed, this compound is chain-shortened in the peroxisomes via a series of reactions analogous to the beta-oxidation of fatty acids.[6][7] The enzymes involved are specific to the peroxisome.[7]

The proposed steps are:

  • Oxidation: this compound is oxidized by a peroxisomal acyl-CoA oxidase (SCOX) to produce 2-enoyl-5-hydroxydodecanedioyl-CoA.[7]

  • Hydration and Dehydrogenation: A bifunctional protein, likely the L-bifunctional protein (LBP) for straight-chain dicarboxylates, catalyzes the hydration of the double bond to form 3,5-dihydroxydodecanedioyl-CoA, followed by its dehydrogenation to 3-keto-5-hydroxydodecanedioyl-CoA.[7]

  • Thiolytic Cleavage: A peroxisomal 3-ketoacyl-CoA thiolase cleaves 3-keto-5-hydroxydodecanedioyl-CoA, releasing acetyl-CoA and 3-hydroxydecanedioyl-CoA.[7]

This cycle would repeat, with the 3-hydroxydecanedioyl-CoA re-entering the peroxisomal beta-oxidation pathway until it is completely degraded to shorter-chain dicarboxylic acids such as succinyl-CoA and adipyl-CoA, which can then enter mitochondrial metabolism.[4]

Quantitative Data

Specific kinetic data for the enzymes metabolizing this compound are not available. However, studies on the peroxisomal fatty acyl-CoA oxidase with unsubstituted dicarboxylic acid CoA esters provide valuable insights into the potential kinetics.

SubstrateKm (µM)Vmax (nmol/min/mg protein)Substrate Inhibition Constant (Ki) (µM)
Dodecanedioyl-CoA (DC12-CoA)1012525
Sebacyl-CoA (DC10-CoA)1513020
Suberyl-CoA (DC8-CoA)2513515
Adipyl-CoA (DC6-CoA)4014010
Data from reference[4]. The presence of a hydroxyl group on the substrate may alter these kinetic parameters.

Experimental Protocols

Investigating the metabolic pathway of this compound requires a combination of in vitro and cellular assays.

In Vitro Enzyme Assays with Purified Enzymes

Objective: To determine the kinetic parameters of the individual enzymes of the peroxisomal beta-oxidation pathway with this compound as a substrate.

Methodology:

  • Enzyme Source: Obtain purified recombinant peroxisomal acyl-CoA oxidase, L-bifunctional protein, and 3-ketoacyl-CoA thiolase.

  • Substrate Synthesis: Chemically synthesize this compound and the subsequent intermediates.

  • Acyl-CoA Oxidase Assay:

    • The activity can be measured spectrophotometrically by monitoring the H₂O₂-dependent oxidation of a chromogenic substrate (e.g., leuko-dichlorofluorescein).[8]

    • Alternatively, the formation of the 2-enoyl product can be monitored by HPLC.

    • Vary the concentration of this compound to determine Km and Vmax.

  • Bifunctional Protein Assay:

    • The hydratase activity can be measured by the decrease in absorbance at 263 nm due to the hydration of the 2-enoyl-CoA intermediate.

    • The dehydrogenase activity is measured by monitoring the NAD⁺-dependent formation of NADH at 340 nm.

  • Thiolase Assay:

    • The thiolytic cleavage of the 3-ketoacyl-CoA intermediate is measured by monitoring the decrease in absorbance at 303 nm.

Metabolism Studies in Isolated Peroxisomes

Objective: To demonstrate the complete beta-oxidation of this compound in intact peroxisomes.

Methodology:

  • Isolation of Peroxisomes: Isolate peroxisomes from rat liver or cultured cells by density gradient centrifugation.[9]

  • Incubation: Incubate the isolated peroxisomes with radiolabeled [¹⁴C]-5-Hydroxydodecanedioyl-CoA in a buffered medium containing necessary cofactors (CoA, ATP, NAD⁺).

  • Analysis of Products:

    • After incubation, separate the reaction mixture into aqueous and organic phases.

    • Measure the production of [¹⁴C]-acetyl-CoA and other chain-shortened acyl-CoAs in the aqueous phase using HPLC coupled with a radioactivity detector.[10]

    • Alternatively, analyze the acyl-CoA profile using LC-MS/MS.[1][11][12]

Cellular Metabolism Studies

Objective: To trace the metabolic fate of 5-Hydroxydodecanedioic acid in whole cells.

Methodology:

  • Cell Culture: Use a relevant cell line, such as human skin fibroblasts or hepatocytes.

  • Labeling: Incubate the cells with stable isotope-labeled 5-Hydroxydodecanedioic acid (e.g., [¹³C₁₂]-5-Hydroxydodecanedioic acid).

  • Metabolite Extraction: After incubation, quench the metabolism and extract intracellular and extracellular metabolites.

  • LC-MS/MS Analysis: Analyze the extracts for labeled downstream metabolites (e.g., chain-shortened dicarboxylic acids) to confirm the metabolic pathway.

Mandatory Visualizations

Proposed Metabolic Pathway of this compound

Metabolic_Pathway Dodecanedioyl_CoA Dodecanedioyl-CoA Five_Hydroxy_Dodecanedioyl_CoA This compound Dodecanedioyl_CoA->Five_Hydroxy_Dodecanedioyl_CoA Cytochrome P450 Enoyl_CoA 2-Enoyl-5-hydroxy- dodecanedioyl-CoA Five_Hydroxy_Dodecanedioyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Dihydroxy_CoA 3,5-Dihydroxy- dodecanedioyl-CoA Enoyl_CoA->Dihydroxy_CoA L-Bifunctional Protein (Hydratase) Keto_CoA 3-Keto-5-hydroxy- dodecanedioyl-CoA Dihydroxy_CoA->Keto_CoA L-Bifunctional Protein (Dehydrogenase) Hydroxy_Decanedioyl_CoA 3-Hydroxydecanedioyl-CoA Keto_CoA->Hydroxy_Decanedioyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Keto_CoA->Acetyl_CoA Thiolase Further_Oxidation Further Peroxisomal β-Oxidation Hydroxy_Decanedioyl_CoA->Further_Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Cellular Metabolism Study

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Labeling 2. Incubation with Labeled 5-Hydroxydodecanedioic Acid Cell_Culture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction (Intracellular & Extracellular) Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Processing 6. Data Processing and Metabolite Identification Analysis->Data_Processing Pathway_Elucidation 7. Pathway Elucidation Data_Processing->Pathway_Elucidation

Caption: Workflow for studying cellular metabolism of this compound.

Conclusion

The metabolic pathway of this compound is proposed to involve an initial cytochrome P450-mediated hydroxylation followed by peroxisomal beta-oxidation. While direct experimental evidence for this specific molecule is lacking, the proposed pathway is strongly supported by the well-established principles of dicarboxylic acid metabolism. The quantitative data, experimental protocols, and visual diagrams provided in this guide offer a robust framework for researchers to investigate and validate this pathway. Further research is necessary to identify the specific enzymes involved and to determine their kinetic properties, which will provide a more complete understanding of the physiological role of hydroxylated dicarboxylic acids.

References

A Technical Guide to the Role of 5-Hydroxydodecanedioyl-CoA in Fatty Acid Omega-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid omega-oxidation (ω-oxidation) serves as a crucial, albeit typically minor, alternative to the primary beta-oxidation pathway for fatty acid catabolism. Its importance is significantly amplified in metabolic states where beta-oxidation is compromised. This pathway, initiated in the endoplasmic reticulum, converts monocarboxylic acids into dicarboxylic acids, which are subsequently chain-shortened via peroxisomal beta-oxidation. This guide provides an in-depth examination of this pathway, with a specific focus on the metabolism of dodecanedioyl-CoA and the pivotal role of its hydroxylated intermediate, 5-hydroxydodecanedioyl-CoA. We will dissect the enzymatic steps, present relevant quantitative data, detail key experimental methodologies, and explore the logical and biochemical relationships through structured diagrams. Understanding the metabolism of such intermediates is critical for diagnosing inborn errors of metabolism and for developing novel therapeutic strategies targeting fatty acid oxidation disorders.

Introduction to Fatty Acid Omega-Oxidation

Omega-oxidation is a metabolic process that oxidizes the terminal methyl carbon (the ω-carbon) of a fatty acid.[1][2] This pathway primarily occurs in the smooth endoplasmic reticulum (ER) of liver and kidney cells.[3][4] While it is generally a minor route for the degradation of medium-chain fatty acids (10-12 carbons), it becomes physiologically significant when mitochondrial beta-oxidation is defective, such as in cases of carnitine deficiency or specific enzyme defects (e.g., medium-chain acyl-CoA dehydrogenase deficiency).[1][2] The process serves two main purposes: it provides a route for the metabolism of fatty acids that are poor substrates for beta-oxidation and it converts water-insoluble fatty acids into more soluble dicarboxylic acids that can be excreted in the urine or further metabolized.[5][6]

The overall process can be divided into two major phases:

  • Initial Oxidation in the Endoplasmic Reticulum: Conversion of a monocarboxylic fatty acid to a dicarboxylic acid.

  • Chain Shortening in Peroxisomes: The resulting dicarboxylic acid, activated to its CoA ester, undergoes beta-oxidation.

Phase 1: Formation of Dicarboxylic Acids in the Endoplasmic Reticulum

The conversion of a fatty acid to its corresponding dicarboxylic acid involves a three-step enzymatic cascade in the ER.[2][4] Using dodecanoic acid (lauric acid, C12) as a prototype, the pathway proceeds as follows:

  • ω-Hydroxylation: The pathway is initiated by the introduction of a hydroxyl group at the terminal methyl carbon (C12). This reaction is catalyzed by a member of the cytochrome P450 family, specifically from the CYP4A and CYP4F subfamilies (e.g., CYP4A11).[2][7] This step requires molecular oxygen (O₂) and NADPH as an electron donor, forming 12-hydroxydodecanoic acid.[1]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[2][3] This reaction uses NAD+ as an oxidant.

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxyl group by an aldehyde dehydrogenase (ALDH), yielding dodecanedioic acid, a 12-carbon dicarboxylic acid.[2][3]

The resulting dicarboxylic acid is then transported to the peroxisome for subsequent degradation.

G cluster_ER Endoplasmic Reticulum FA Dodecanoic Acid (Lauric Acid) Hydroxy_FA 12-Hydroxydodecanoic Acid FA->Hydroxy_FA  CYP4A11/CYP4F2  O₂, NADPH Aldehyde_FA 12-Oxododecanoic Acid Hydroxy_FA->Aldehyde_FA  Alcohol Dehydrogenase  NAD⁺ DCA Dodecanedioic Acid Aldehyde_FA->DCA  Aldehyde Dehydrogenase  NAD⁺ Peroxisome To Peroxisome for β-Oxidation DCA->Peroxisome

Caption: Initial ω-oxidation pathway in the Endoplasmic Reticulum.

Phase 2: Peroxisomal Beta-Oxidation of Dodecanedioyl-CoA

Once formed, dodecanedioic acid is transported into the peroxisome.[8][9] Inside the peroxisome, it must be activated to its coenzyme A (CoA) ester, dodecanedioyl-CoA, by a dicarboxylyl-CoA synthetase before it can be degraded.[8] Peroxisomal beta-oxidation then proceeds to shorten the dicarboxylic acid chain, typically from one end.[10][11]

The core of this guide focuses on an intermediate in this process, This compound . The presence of a hydroxyl group on an odd-numbered carbon (C5) is not a standard feature of the beta-oxidation spiral, which generates a 3-hydroxy intermediate. The formation of a 5-hydroxy intermediate could arise from the beta-oxidation of an unsaturated dicarboxylic acid with a double bond at an odd-numbered position.[12]

Regardless of its origin, the metabolism of this compound proceeds through the peroxisomal beta-oxidation machinery. However, based on studies of analogous molecules like 5-hydroxydecanoate, the hydroxyl group at the C5 position is known to create a metabolic bottleneck.[13][14] Specifically, the penultimate step of the cycle, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase, is significantly slowed.[13][14]

The peroxisomal beta-oxidation cycle for a saturated dicarboxylyl-CoA involves four key enzymes:

  • Acyl-CoA Oxidase (ACOX1): Catalyzes the first, rate-limiting step, introducing a double bond and producing H₂O₂.[9]

  • L-Bifunctional Protein (LBP / EHHADH): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond and then oxidizes the resulting hydroxyl group.[8][9] This is the step where the 5-hydroxyl group in our molecule of interest would likely impede activity.

  • Peroxisomal Thiolase (ACAA1): Cleaves the 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.[9]

This cycle repeats until the dicarboxylic acid is shortened to medium- or short-chain products like adipic acid (C6) and succinic acid (C4), which can then enter the mitochondria for final oxidation in the citric acid cycle.[2]

G cluster_Peroxisome Peroxisomal β-Oxidation DCA_CoA Dodecanedioyl-CoA (C12) Enoyl_CoA 2-Enoyl-Dodecanedioyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxy_CoA 3-Hydroxy-Dodecanedioyl-CoA Enoyl_CoA->Hydroxy_CoA L-Bifunctional Protein (Hydratase activity) Keto_CoA 3-Keto-Dodecanedioyl-CoA Hydroxy_CoA->Keto_CoA L-Bifunctional Protein (Dehydrogenase activity) Special_Intermediate This compound (Metabolic Bottleneck) Hydroxy_CoA->Special_Intermediate Analogous Intermediate Slows Dehydrogenase Step Decanedioyl_CoA Decanedioyl-CoA (C10) Keto_CoA->Decanedioyl_CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA (to Mitochondria) Keto_CoA->Acetyl_CoA Decanedioyl_CoA->DCA_CoA Re-enters Cycle

Caption: Peroxisomal β-oxidation of dodecanedioyl-CoA and the inferred role of its 5-hydroxy intermediate.

Quantitative Data on Omega-Oxidation Enzymes

The efficiency and substrate preference of the enzymes involved in ω-oxidation and subsequent peroxisomal β-oxidation have been characterized. The following table summarizes key kinetic parameters for relevant enzymes. Note that data for the specific intermediate this compound is not available; therefore, data for analogous substrates are presented to provide context.

EnzymeSubstrateOrganism/SystemK_m (µM)V_max or K_catReference
CYP4A11 Lauric Acid (C12:0)Human (recombinant)4.77 min⁻¹[15]
CYP2E1 Lauric Acid (C12:0)Human (recombinant)5.8N/A[15]
Alcohol Dehydrogenase (ADH4) ω-hydroxylated fatty acidsHuman10 - 20N/A[15]
Aldehyde Dehydrogenase (ALDH3A2) Fatty aldehydesHuman4 - 19N/A[15]
Peroxisomal Fatty Acyl-CoA Oxidase Dodecanedioyl-CoA (DC12-CoA)Rat LiverN/ASimilar to MC12-CoA[10]
Peroxisomal Fatty Acyl-CoA Oxidase Sebacoyl-CoA (DC10-CoA)Rat LiverIncreasing K_m with shorter chainDecreasing V_max with shorter chain[10]
L-3-hydroxyacyl-CoA Dehydrogenase (HAD) 3,5-dihydroxydecanoyl-CoAPurified EnzymeN/A5-fold slower V_max than L-3-hydroxydecanoyl-CoA[13][14]

N/A: Not available in the cited sources.

Experimental Protocols & Methodologies

The study of ω-oxidation and its intermediates relies on a combination of cell-based assays and advanced analytical techniques.

Protocol: Measurement of Fatty Acid ω-Oxidation in Isolated Hepatocytes

This method quantifies the conversion of a radiolabeled fatty acid into its ω-oxidized products.

  • Hepatocyte Isolation: Isolate primary hepatocytes from a suitable animal model (e.g., mouse or rat) using a collagenase perfusion technique.[16]

  • Cell Incubation: Incubate freshly isolated hepatocytes in suspension with a radiolabeled fatty acid substrate, such as [1-¹⁴C]dodecanoic acid, complexed to bovine serum albumin (BSA).[16][17] To specifically measure ω-oxidation, mitochondrial β-oxidation can be inhibited using an agent like (+)-decanoylcarnitine.[17]

  • Metabolite Extraction: After incubation (e.g., 30-60 minutes), stop the reaction by adding perchloric acid to precipitate proteins and separate the acid-soluble metabolites (ASM).[16]

  • Product Separation: Separate the ω-hydroxy fatty acids and dicarboxylic acids from the parent fatty acid using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the radioactivity in the spots corresponding to the products using liquid scintillation counting. The rate of ω-oxidation is expressed as nmol of substrate converted per hour per million cells.

Protocol: Analysis of Dicarboxylic Acids by Mass Spectrometry

This protocol is essential for diagnosing dicarboxylic aciduria, a clinical manifestation of upregulated ω-oxidation.

  • Sample Collection: Collect a urine sample from the subject. For quantitative analysis, a 24-hour urine collection is preferred.

  • Sample Preparation:

    • Perform an internal standard addition (e.g., a stable isotope-labeled dicarboxylic acid).

    • Extract the organic acids from the urine using a liquid-liquid extraction method with a solvent like methyl-tert-butyl ether.[18]

    • Derivatize the extracted acids to increase their volatility for gas chromatography (GC) or improve ionization for liquid chromatography (LC). A common method is esterification (e.g., forming dibutyl esters).[18]

  • GC/MS or LC-MS/MS Analysis:

    • Inject the derivatized sample into the GC-MS or LC-MS/MS system.

    • GC-MS: The compounds are separated based on their boiling points and then fragmented and detected by the mass spectrometer, providing a characteristic fragmentation pattern for identification.[19][20]

    • LC-MS/MS: This method offers high specificity, especially for complex mixtures. It separates compounds by liquid chromatography and uses tandem mass spectrometry (multiple reaction monitoring mode) for highly selective quantification.[18]

  • Data Analysis: Identify and quantify the dicarboxylic acids (e.g., adipic, suberic, sebacic) by comparing their retention times and mass spectra to those of known standards. Elevated levels are indicative of increased ω-oxidation flux.

G cluster_Workflow Diagnostic Workflow for Dicarboxylic Aciduria Sample Urine Sample Collection Prep Sample Preparation (Internal Standard, Extraction, Derivatization) Sample->Prep Analysis GC/MS or LC-MS/MS Analysis Prep->Analysis Data Data Processing (Peak Integration, Spectral Matching) Analysis->Data Result Elevated Dicarboxylic Acids? Data->Result Normal Normal ω-Oxidation Flux Result->Normal No Abnormal Upregulated ω-Oxidation (Investigate β-Oxidation Defect) Result->Abnormal Yes

Caption: Experimental workflow for the diagnosis of dicarboxylic aciduria.

Clinical Significance and Drug Development

The ω-oxidation pathway is upregulated in several inborn errors of metabolism, most notably those affecting mitochondrial β-oxidation. In medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, for example, the inability to metabolize medium-chain fatty acids leads to their diversion into the ω-oxidation pathway, resulting in significant dicarboxylic aciduria.[20] Therefore, the urinary profile of dicarboxylic acids is a key diagnostic marker for these disorders.[19][21]

Understanding the kinetics and potential bottlenecks of this pathway, such as the one created by this compound, is vital. A metabolic block at this stage could lead to the accumulation of specific hydroxylated intermediates, which may serve as more precise biomarkers for certain conditions or exert their own cytotoxic effects.

For drug development professionals, modulating this pathway could be a therapeutic strategy. For instance, in diseases characterized by toxic fatty acid accumulation, upregulating CYP4A enzymes could enhance the conversion of these lipids to more soluble dicarboxylic acids, promoting their clearance. Conversely, in conditions like hypertension where ω-oxidation products like 20-HETE (derived from arachidonic acid) are pro-inflammatory and vasoconstrictive, inhibiting specific CYP4 enzymes could be beneficial.[6][15]

Conclusion

This compound represents a key, albeit potentially problematic, intermediate in the peroxisomal degradation of dicarboxylic acids originating from ω-oxidation. While not a product of standard β-oxidation, its metabolism highlights a critical bottleneck in the pathway, specifically at the L-3-hydroxyacyl-CoA dehydrogenase step. This guide has detailed the biochemical journey from a monocarboxylic fatty acid to its chain-shortened dicarboxylic acid products, emphasizing the role of this hydroxylated intermediate. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers investigating fatty acid metabolism, diagnosing metabolic disorders, and exploring novel therapeutic avenues targeting this essential alternative oxidative system.

References

Enzymatic Synthesis of 5-Hydroxydodecanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed chemoenzymatic strategy for the synthesis of 5-Hydroxydodecanedioyl-CoA. Given the absence of a direct, established protocol in the current literature, this document outlines a plausible and scientifically grounded two-step enzymatic pathway. The methodologies, quantitative data, and workflows presented are based on analogous and well-documented enzymatic reactions, offering a robust framework for the development of a specific synthesis protocol.

The proposed synthesis involves two core enzymatic reactions:

  • Regioselective Hydroxylation: The initial step is the C5-hydroxylation of the precursor molecule, dodecanedioic acid. This reaction is catalyzed by a cytochrome P450 (CYP) monooxygenase. Achieving high regioselectivity at the C5 position is a significant challenge, as native CYPs typically favor terminal (ω) or sub-terminal (ω-1) positions on fatty acid chains.[1][2] Therefore, the use of a specifically engineered CYP enzyme may be required to achieve the desired regioselectivity.[3][4]

  • Coenzyme A Ligation: The second step involves the activation of the resulting 5-hydroxydodecanedioic acid by attaching Coenzyme A (CoA). This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), which utilizes ATP to form the high-energy thioester bond.[5][6][7]

This guide provides detailed experimental protocols for each of these steps, along with methods for enzyme production and product purification and analysis.

Proposed Enzymatic Pathway

The synthesis of this compound is envisioned as a two-step enzymatic cascade starting from dodecanedioic acid.

Enzymatic Synthesis Pathway cluster_0 Step 1: C5-Hydroxylation cluster_1 Step 2: CoA Ligation DDA Dodecanedioic Acid HDDA 5-Hydroxydodecanedioic Acid DDA->HDDA Engineered Cytochrome P450 (CYP) + NADPH + O2 HDDA_c 5-Hydroxydodecanedioic Acid Target This compound HDDA_c->Target Long-Chain Acyl-CoA Synthetase (ACSL) + ATP + CoA-SH

Caption: Proposed two-step enzymatic synthesis of this compound.

Quantitative Data for Key Enzymes

The following tables summarize representative kinetic data for the enzyme classes involved in the proposed synthesis. It is important to note that this data is derived from studies on analogous substrates, as specific kinetic parameters for the synthesis of this compound are not currently available. This information serves as a valuable reference for enzyme selection and reaction optimization.

Table 1: Kinetic Parameters of Cytochrome P450 Enzymes with Fatty Acid Substrates

EnzymeSubstrateK_m (µM)V_max (nmol/min/nmol P450)RegioselectivityReference
CYP2B1Decanoic Acid1525.0ω, ω-1, ω-2, ω-3[2]
Rat CYP4A1Lauric Acid1014.8ω (94%), ω-1 (6%)[1]
Human CYP4A11Lauric Acid8.512.1ω (90%), ω-1 (10%)[1]
CYP147F1Myristic Acid453.2ω[8]

Table 2: Kinetic Parameters of Long-Chain Acyl-CoA Synthetases (ACSLs)

EnzymeSubstrateApparent K_m (µM)Reference
Rat Liver ACSLPalmitic Acid (16:0)3.9[6]
Rat Liver ACSLLinoleic Acid (18:2n-6)6.2[6]
Human ACSL6v2Docosahexaenoic Acid (DHA)2.1[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed synthesis of this compound.

Protocol 1: Recombinant Enzyme Expression and Purification

1.1. Cytochrome P450 (Engineered)

  • Gene Synthesis and Cloning: Synthesize the gene for the desired CYP enzyme (potentially an engineered variant with C5-hydroxylation activity) with a C-terminal His-tag. Clone the gene into a suitable expression vector (e.g., pET-28a(+) for E. coli or pFastBac for insect cells).

  • Expression:

    • E. coli: Transform the expression vector into E. coli BL21(DE3) cells. Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and supplement the medium with 0.5 mM δ-aminolevulinic acid (a heme precursor). Continue cultivation at a reduced temperature (e.g., 20-25°C) for 16-24 hours.

    • Insect Cells (Sf9): Generate a recombinant baculovirus using the Bac-to-Bac system. Infect Sf9 cells at a density of 2 x 10^6 cells/mL. Harvest the cells 48-72 hours post-infection.

  • Purification:

    • Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Lyse the cells by sonication and clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

    • Perform buffer exchange into a storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 10% glycerol) using a desalting column.

    • Assess purity by SDS-PAGE and determine the concentration using a CO-difference spectrum.

1.2. Long-Chain Acyl-CoA Synthetase (ACSL)

  • Gene Cloning and Expression: Clone the gene for the selected ACSL isoform (e.g., human ACSL4 or ACSL6) with a His-tag into an expression vector. Express the protein in E. coli or insect cells as described for the CYP enzyme.[5]

  • Purification: Follow the same Ni-NTA affinity chromatography protocol as for the CYP enzyme. Assess purity by SDS-PAGE and determine protein concentration using a Bradford or BCA assay.

Protocol 2: Enzymatic C5-Hydroxylation of Dodecanedioic Acid
  • Reaction Mixture: Prepare the reaction mixture in a final volume of 1 mL containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM Dodecanedioic acid (dissolved in DMSO, final DMSO concentration ≤ 1%)

    • 1-2 µM purified engineered CYP enzyme

    • 2-4 µM purified NADPH-cytochrome P450 reductase (if required by the CYP)

    • 1 mM NADPH (prepare fresh)

    • 10 mM MgCl₂

  • Reaction Initiation and Incubation:

    • Pre-warm the mixture (without NADPH) to 30°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 30°C with shaking (200 rpm) for 1-4 hours.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 100 µL of 2 M HCl.

    • Extract the products by adding 1 mL of ethyl acetate (B1210297) and vortexing vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., 100 µL of methanol) for analysis by HPLC or LC-MS/MS to determine the conversion rate and yield of 5-hydroxydodecanedioic acid.

Protocol 3: Enzymatic Synthesis of this compound
  • Reaction Mixture: Prepare the reaction mixture in a final volume of 500 µL containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 100 µM 5-hydroxydodecanedioic acid (from Protocol 2, purified)

    • 5 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM Coenzyme A (CoA-SH)

    • 10 µg of purified ACSL enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Terminate the reaction by adding 50 µL of 10% acetic acid.

  • Purification and Analysis:

    • Purify the this compound using solid-phase extraction or reverse-phase HPLC.

    • Confirm the identity and purity of the product by LC-MS/MS, looking for the expected mass-to-charge ratio.

Visualizations of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and analysis of the target molecule is depicted below.

Experimental Workflow cluster_enz Enzyme Production cluster_syn Synthesis & Purification cluster_ana Analysis exp_cyp CYP Expression pur_cyp CYP Purification exp_cyp->pur_cyp hydrox Step 1: Hydroxylation (Dodecanedioic Acid) pur_cyp->hydrox sds SDS-PAGE pur_cyp->sds exp_acsl ACSL Expression pur_acsl ACSL Purification exp_acsl->pur_acsl coa_lig Step 2: CoA Ligation pur_acsl->coa_lig pur_acsl->sds hplc1 Purification of 5-OH-DDA hydrox->hplc1 hplc1->coa_lig hplc2 Purification of Final Product coa_lig->hplc2 lcms LC-MS/MS Analysis hplc2->lcms

Caption: Overall experimental workflow for the production of this compound.

Metabolic Context of Dicarboxylic Acids

While a specific signaling pathway for this compound is not yet defined, it is understood that dicarboxylic acids are metabolites formed via ω-oxidation of fatty acids. These are subsequently catabolized through peroxisomal β-oxidation.[9]

Metabolic Context cluster_er ω-Oxidation cluster_perox Peroxisomal β-Oxidation FA Long-Chain Fatty Acid Omega_OH ω-Hydroxy Fatty Acid FA->Omega_OH CYP4 Family ER Endoplasmic Reticulum Peroxisome Peroxisome DCA Dicarboxylic Acid (e.g., Dodecanedioic Acid) Omega_OH->DCA ADH/ALDH DCA_in Dicarboxylic Acid DCA->DCA_in Transport DCA_CoA Dicarboxylyl-CoA Short_DCA Shorter-Chain Dicarboxylic Acids DCA_CoA->Short_DCA β-Oxidation Cycles DCA_in->DCA_CoA ACSL

Caption: General metabolic pathway for the formation and degradation of dicarboxylic acids.

References

5-Hydroxydodecanedioyl-CoA: A Technical Guide to its Function in Peroxisomal Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of 5-Hydroxydodecanedioyl-CoA within the context of peroxisomal beta-oxidation. While direct experimental data on this specific molecule is limited, this document extrapolates its metabolic pathway based on the well-established principles of peroxisomal processing of dicarboxylic and hydroxylated fatty acids. This guide details the inferred enzymatic steps, presents quantitative data from analogous substrates, outlines relevant experimental protocols for its study, and provides visual representations of the core metabolic and experimental workflows. This information is intended to serve as a foundational resource for researchers investigating lipid metabolism, peroxisomal disorders, and potential therapeutic interventions targeting these pathways.

Introduction to Peroxisomal Dicarboxylic Acid Beta-Oxidation

Peroxisomes are ubiquitous subcellular organelles critical for a variety of metabolic processes, including the beta-oxidation of specific lipid molecules that are poor substrates for mitochondrial degradation.[1] Among these are very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids (DCAs).[1][2] DCAs are typically formed via omega (ω)-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a process that can be upregulated under conditions of high fatty acid influx or impaired mitochondrial beta-oxidation.[3]

The subsequent catabolism of these DCAs occurs predominantly within the peroxisome.[4] This pathway is distinct from its mitochondrial counterpart in several key aspects: it is not directly coupled to ATP synthesis, it is a chain-shortening process rather than a complete degradation to acetyl-CoA, and it involves a unique set of enzymes.[1] The resulting medium-chain dicarboxylic acids can then be further metabolized in the mitochondria. Dysregulation of peroxisomal DCA metabolism is implicated in various metabolic disorders, highlighting the physiological importance of this pathway.

The Inferred Metabolic Pathway of this compound

This compound is a dicarboxylic acid with a hydroxyl group at the fifth carbon position. Its degradation is predicted to proceed through the peroxisomal beta-oxidation pathway, involving a sequence of enzymatic reactions analogous to those for other long-chain dicarboxylic and hydroxylated fatty acids.

The initial steps of the pathway likely involve the following enzymes:

  • Acyl-CoA Oxidase (ACOX1): This enzyme catalyzes the first and rate-limiting step of peroxisomal beta-oxidation, introducing a double bond between the C2 and C3 positions of the acyl-CoA thioester.[5]

  • L-Bifunctional Protein (EHHADH) and/or D-Bifunctional Protein (HSD17B4): These multifunctional enzymes possess both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6][7] The presence of the hydroxyl group at the C5 position of this compound suggests a critical role for these enzymes in processing the intermediate metabolites. The stereochemistry of the hydroxyl group would determine the preference for either the L-bifunctional or D-bifunctional protein.

  • Peroxisomal Thiolase (ACAA1): This enzyme catalyzes the final step of each beta-oxidation cycle, cleaving the 3-ketoacyl-CoA intermediate to release a shortened acyl-CoA and acetyl-CoA.

The presence of the hydroxyl group at C5 would likely be addressed after one cycle of beta-oxidation, at which point it would be at the C3 position of the shortened acyl-CoA, making it a direct substrate for the dehydrogenase activity of the bifunctional proteins.

Below is a DOT script for a diagram illustrating the inferred metabolic pathway.

Peroxisomal_Beta_Oxidation_of_5_Hydroxydodecanedioyl_CoA cluster_peroxisome Peroxisome mol1 This compound mol2 5-Hydroxy-trans-2-dodecenoyl-CoA mol1->mol2 Acyl-CoA Oxidase (ACOX1) (FAD -> FADH2) mol3 3,5-Dihydroxydodecanedioyl-CoA mol2->mol3 L/D-Bifunctional Protein (Hydratase activity) mol4 5-Hydroxy-3-ketododecanedioyl-CoA mol3->mol4 L/D-Bifunctional Protein (Dehydrogenase activity) (NAD+ -> NADH) mol5 3-Hydroxydecanedioyl-CoA mol4->mol5 Peroxisomal Thiolase (ACAA1) (CoA-SH) acetyl_coa Acetyl-CoA mol4->acetyl_coa Further Beta-Oxidation Further Beta-Oxidation mol5->Further Beta-Oxidation Chain-shortened dicarboxylic acid

Inferred metabolic pathway of this compound.

Quantitative Data

Direct kinetic data for the enzymatic processing of this compound are not currently available in the literature. However, data from structurally similar substrates can provide valuable insights into the potential efficiency of its metabolism. The following tables summarize kinetic parameters for key peroxisomal beta-oxidation enzymes with analogous dicarboxylic and hydroxylated acyl-CoA substrates.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX) with Dicarboxylic Acid Substrates

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Reference
Dodecanedioyl-CoARat Liver--[8]
Hexadecanedioyl-CoAHuman Recombinant--[4]

Note: Specific kinetic values for dicarboxylic acids are often not reported in literature, though their processing by ACOX is confirmed.

Table 2: Kinetic Parameters of L-Bifunctional Protein (EHHADH) with Analogous Substrates

SubstrateActivityKm (µM)Reference
(2E)-Hexadecenoyl-CoAHydratase10.4[9]
(2E)-Hexadecenedioyl-CoAHydratase0.3[9]

Table 3: Kinetic Parameters of D-Bifunctional Protein (HSD17B4) with Analogous Substrates

SubstrateActivityKm (µM)Reference
D-3-hydroxy-octanoyl-CoADehydrogenase10[10]
(2E)-Hexadecenoyl-CoAHydratase12.8[10]
(2E)-Hexadecenedioyl-CoAHydratase0.9[10]

Experimental Protocols

The study of this compound and its metabolism requires a combination of synthetic, analytical, and enzymatic methodologies. Below are detailed protocols adapted from literature for the analysis of similar compounds, which can be applied to the investigation of this compound.

Synthesis of Radiolabeled 5-Hydroxydodecanedioic Acid

The synthesis of a radiolabeled version of 5-hydroxydodecanedioic acid is essential for tracer studies to follow its metabolic fate. A common approach involves the use of a radiolabeled precursor, such as [14C] or [3H]-labeled starting material, in a multi-step organic synthesis.[11][12] The general strategy would involve the introduction of the hydroxyl group and the second carboxylic acid function onto a dodecane (B42187) backbone, with the radiolabel incorporated at a position that will not be lost during the initial stages of beta-oxidation.

A potential synthetic route could start from a commercially available radiolabeled dodecanedioic acid derivative, followed by stereospecific introduction of the hydroxyl group at the C5 position. Purification of the final product would be achieved by high-performance liquid chromatography (HPLC).[13]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA esters in biological samples.[14][15]

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer on ice.

  • Perform a solid-phase extraction (SPE) to isolate the acyl-CoA esters.

  • Elute the acyl-CoAs and concentrate the sample.

LC-MS/MS Analysis:

  • Separate the acyl-CoA esters using a C18 reversed-phase column with a gradient of ammonium (B1175870) hydroxide (B78521) and acetonitrile.[14]

  • Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Quantify this compound using multiple reaction monitoring (MRM) by selecting a specific precursor-product ion transition.

Analysis of 5-Hydroxydodecanedioic Acid by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of hydroxylated fatty acids after derivatization.[16][17]

Sample Preparation and Derivatization:

  • Extract the fatty acids from the biological sample using an organic solvent.

  • Derivatize the sample to increase volatility. This typically involves esterification of the carboxylic acid groups (e.g., with butanolic HCl) followed by silylation of the hydroxyl group (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide).[18]

GC-MS Analysis:

  • Separate the derivatized compounds on a capillary column (e.g., HP-5MS).

  • Use electron impact (EI) ionization and scan for characteristic fragment ions to identify and quantify the derivatized 5-hydroxydodecanedioic acid.

Peroxisomal Beta-Oxidation Assay

The overall rate of peroxisomal beta-oxidation of this compound can be measured using a radiolabeled substrate.[3][19]

Protocol:

  • Synthesize [14C]-5-Hydroxydodecanedioyl-CoA.

  • Incubate the radiolabeled substrate with isolated peroxisomes or cell homogenates in the presence of necessary cofactors (CoA, NAD+, FAD). To measure peroxisomal activity specifically, inhibitors of mitochondrial beta-oxidation such as rotenone (B1679576) and antimycin A are included.[20]

  • Stop the reaction and precipitate the long-chain fatty acids.

  • Quantify the radioactivity in the acid-soluble supernatant, which represents the chain-shortened products, using liquid scintillation counting.

Individual Enzyme Assays

The activity of the specific enzymes involved in the degradation of this compound can be assayed using spectrophotometric or fluorometric methods with either the target substrate or a suitable analog.

  • Acyl-CoA Oxidase (ACOX) Assay: A fluorometric assay can be used to measure the production of H₂O₂ during the ACOX-catalyzed reaction.[21][22] The H₂O₂ is used in a horseradish peroxidase-coupled reaction to oxidize a substrate (e.g., 4-hydroxyphenyl-acetic acid) to a fluorescent product.

  • Bifunctional Protein (EHHADH/HSD17B4) Assay: The hydratase activity can be measured by monitoring the decrease in absorbance of the enoyl-CoA substrate. The dehydrogenase activity can be monitored by the increase in NADH absorbance at 340 nm.

  • Thiolase (ACAA1) Assay: The thiolytic cleavage of a 3-ketoacyl-CoA substrate can be followed by monitoring the decrease in absorbance of the substrate at a specific wavelength.[23]

Below is a DOT script for a diagram illustrating a general experimental workflow for studying the metabolism of this compound.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assays Metabolic & Enzymatic Assays cluster_analysis Analytical Methods synthesis Synthesis of This compound (radiolabeled or unlabeled) incubation Incubation with Substrate synthesis->incubation enzyme_assays Individual Enzyme Assays (ACOX, L/D-BP, Thiolase) synthesis->enzyme_assays cell_culture Cell Culture/ Tissue Homogenate cell_culture->incubation extraction Extraction of Metabolites incubation->extraction scintillation Scintillation Counting (Overall Beta-Oxidation Rate) incubation->scintillation For radiolabeled substrate lcms LC-MS/MS Analysis (Quantification of Acyl-CoAs) extraction->lcms gcms GC-MS Analysis (Quantification of Free Acids) extraction->gcms

Experimental workflow for studying this compound metabolism.

Conclusion

While this compound remains a sparsely studied molecule, its structural features strongly suggest its degradation occurs via the peroxisomal beta-oxidation pathway. This guide provides a robust, inferred framework for its metabolism, leveraging the extensive knowledge of dicarboxylic and hydroxylated fatty acid processing. The outlined experimental protocols offer a clear path for researchers to directly investigate the function and metabolic fate of this compound. Further research in this area will not only elucidate the specific role of this molecule but also contribute to a deeper understanding of peroxisomal lipid metabolism and its implications in health and disease, potentially uncovering new avenues for therapeutic intervention in metabolic disorders.

References

In-depth Technical Guide: The Enigmatic 5-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide aims to provide a comprehensive overview of 5-Hydroxydodecanedioyl-CoA, a coenzyme A derivative. However, a thorough review of the current scientific literature reveals a significant scarcity of specific data regarding its discovery, characterization, and metabolic significance. While the broader context of coenzyme A and fatty acid metabolism is well-documented, information directly pertaining to this compound is exceptionally limited. This document will synthesize the available information and, where applicable, draw logical inferences from related metabolic pathways.

Core Molecular Attributes

This compound is a derivative of coenzyme A. Based on its name, the molecule consists of a dodecanedioic acid (a 12-carbon dicarboxylic acid) backbone that is hydroxylated at the 5th carbon and linked to coenzyme A.

Table 1: Molecular Details of this compound

AttributeValueSource
Molecular Formula C33H56N7O20P3S[1][2]
Molecular Weight 995.82 g/mol [1][2]

Contextual Metabolic Pathways

Given the lack of direct research on this compound, its metabolic role can be hypothesized by examining related pathways, such as fatty acid and dicarboxylic acid metabolism. Coenzyme A and its derivatives are fundamental to numerous cellular metabolic processes, primarily in lipid and ketone metabolism, as well as protein modification[3].

Potential Involvement in Dicarboxylic Acid Metabolism

Dicarboxylic acids can be catabolized through β-oxidation in both mitochondria and peroxisomes[4]. This process breaks down the fatty acid chain to produce acetyl-CoA and, in the case of odd-chain dicarboxylic acids, succinyl-CoA[4]. It is plausible that this compound is an intermediate in the metabolism of hydroxylated dicarboxylic acids.

The diagram below illustrates a generalized pathway for mitochondrial β-oxidation of a fatty acyl-CoA, which could be analogous to the degradation of the dodecanedioyl-CoA backbone.

Beta_Oxidation_Pathway Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Generalized mitochondrial β-oxidation pathway.

Experimental Considerations

The characterization of a novel metabolite like this compound would typically involve a series of established experimental protocols. While no specific methods for this molecule have been published, the following section outlines standard approaches used for similar compounds.

Synthesis and Purification

The synthesis of this compound would likely be a multi-step chemical process, followed by purification using techniques such as High-Performance Liquid Chromatography (HPLC).

Quantification

Quantitative analysis in biological samples would necessitate the development of a sensitive and specific analytical method. A common approach for CoA derivatives is two-dimensional gas chromatography-mass spectrometry (GC-MS)[5].

Table 2: Hypothetical Experimental Protocol for Quantification

StepDescription
1. Sample Preparation Extraction of acyl-CoAs from tissue or cell lysates, followed by derivatization.
2. Chromatographic Separation Separation of the analyte from other matrix components using two-dimensional gas chromatography.
3. Mass Spectrometric Detection Detection and quantification of the target molecule based on its specific mass-to-charge ratio.
4. Data Analysis Comparison of the signal to a standard curve of known concentrations.

Future Research Directions

The current void in the scientific literature regarding this compound presents a clear opportunity for novel research. Future studies could focus on:

  • Discovery and Biosynthesis: Identifying the enzymatic reactions that lead to the formation of this compound in biological systems.

  • Metabolic Fate: Elucidating the downstream metabolic pathways in which this molecule participates.

  • Physiological and Pathological Roles: Investigating the potential involvement of this compound in health and disease, drawing parallels from the known roles of other coenzyme A derivatives in conditions like cancer, cardiovascular disease, and neurodegenerative disorders[3].

The workflow for such an investigation is conceptualized in the following diagram.

Research_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Characterization cluster_metabolism Metabolic Studies cluster_function Functional Analysis Identification Identification in Biological Samples Structural Structural Elucidation (NMR, MS) Identification->Structural Synthesis Chemical Synthesis Synthesis->Structural Quantification Quantitative Method Development Structural->Quantification Enzymatic Enzymatic Assays Quantification->Enzymatic Cellular Cellular Metabolism Studies Enzymatic->Cellular InVivo In Vivo Models Cellular->InVivo Signaling Signaling Pathway Analysis InVivo->Signaling Disease Role in Disease Signaling->Disease

Caption: A proposed workflow for future research on this compound.

Conclusion

References

Technical Guide: 3-Hydroxydodecanedioic Acid as a Potential Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, particularly inborn errors of fatty acid oxidation (FAO), represent a significant challenge in diagnostics and therapeutic development. The identification of sensitive and specific biomarkers is crucial for early detection, monitoring disease progression, and evaluating therapeutic efficacy. This technical guide focuses on the emerging role of 3-hydroxydicarboxylic acids, with a specific emphasis on 3-hydroxydodecanedioic acid (3OHDC12), as potential biomarkers in this context. While the initial query concerned 5-Hydroxydodecanedioyl-CoA, extensive research indicates that 3-hydroxydicarboxylic acids are the more clinically relevant analytes found in biological fluids.

This document provides an in-depth overview of the metabolic origins of 3OHDC12, its association with specific metabolic disorders, quantitative data from patient studies, detailed analytical protocols for its measurement, and a discussion of its potential role in cellular signaling pathways.

Metabolic Origin and Pathophysiology

Under normal physiological conditions, fatty acids are primarily metabolized through β-oxidation within the mitochondria to produce energy. However, when β-oxidation is impaired due to genetic defects in enzymes such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) or Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), alternative metabolic pathways are activated.

One such alternative is ω-oxidation, which occurs in the endoplasmic reticulum. This pathway involves the oxidation of the terminal methyl group (ω-carbon) of fatty acids. The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids. In the context of FAO disorders, there is an accumulation of 3-hydroxy fatty acids, which then become substrates for ω-oxidation. This leads to the formation and subsequent urinary excretion of 3-hydroxydicarboxylic acids, including 3-hydroxyadipic (3OHDC6), 3-hydroxyoctanedioic (3OHDC8), 3-hydroxydecanedioic (3OHDC10), and 3-hydroxydodecanedioic (3OHDC12) acids.[1] The subsequent β-oxidation of these longer-chain 3-hydroxydicarboxylic acids can yield shorter-chain versions.[1]

The accumulation of these metabolites is a hallmark of dicarboxylic aciduria, a key feature of several FAO disorders.[1]

Logical Relationship: Formation of 3-Hydroxydicarboxylic Acids in FAO Disorders

metabolic_pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_omega_oxidation Endoplasmic Reticulum ω-Oxidation Fatty Acyl-CoA Fatty Acyl-CoA Enoyl-CoA Enoyl-CoA Fatty Acyl-CoA->Enoyl-CoA ACADs Impaired β-Oxidation Impaired β-Oxidation Fatty Acyl-CoA->Impaired β-Oxidation 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Accumulated\n3-Hydroxy\nFatty Acids Accumulated 3-Hydroxy Fatty Acids 3,ω-Dihydroxy\nFatty Acids 3,ω-Dihydroxy Fatty Acids Accumulated\n3-Hydroxy\nFatty Acids->3,ω-Dihydroxy\nFatty Acids CYP450 3-Hydroxy,\nω-Aldehydo\nFatty Acids 3-Hydroxy, ω-Aldehydo Fatty Acids 3,ω-Dihydroxy\nFatty Acids->3-Hydroxy,\nω-Aldehydo\nFatty Acids ADH 3-Hydroxydicarboxylic\nAcids (e.g., 3OHDC12) 3-Hydroxydicarboxylic Acids (e.g., 3OHDC12) 3-Hydroxy,\nω-Aldehydo\nFatty Acids->3-Hydroxydicarboxylic\nAcids (e.g., 3OHDC12) ALDH Urinary Excretion Urinary Excretion 3-Hydroxydicarboxylic\nAcids (e.g., 3OHDC12)->Urinary Excretion Excreted Impaired β-Oxidation->Accumulated\n3-Hydroxy\nFatty Acids Accumulation experimental_workflow start Urine Sample normalization Normalize to Creatinine start->normalization add_is Add Internal Standard normalization->add_is acidify Acidify with HCl (pH < 2) add_is->acidify saturate Saturate with NaCl acidify->saturate extract1 Extract with Ethyl Acetate saturate->extract1 centrifuge1 Centrifuge extract1->centrifuge1 collect_organic1 Collect Organic Layer centrifuge1->collect_organic1 extract2 Repeat Extraction collect_organic1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 collect_organic2 Collect & Combine Organic Layers centrifuge2->collect_organic2 dry Evaporate to Dryness (N2) collect_organic2->dry derivatize Derivatize with Pyridine/BSTFA dry->derivatize gcms GC-MS Analysis derivatize->gcms signaling_pathway 3OHDC12 3-Hydroxydodecanedioic Acid (Hypothetical Ligand) GPCR G-Protein Coupled Receptor (e.g., HCA3/GPR84-like) 3OHDC12->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates/Inhibits Downstream_Kinase Downstream Kinase Cascade (e.g., PKA, MAPK/ERK) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response (e.g., Modulation of Gene Expression, Inflammatory Response) Downstream_Kinase->Cellular_Response Leads to

References

An In-depth Technical Guide to the Cellular Localization of 3-Hydroxydodecanedioyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide details the cellular and subcellular localization of the synthesis of 3-hydroxydodecanedioyl-CoA, a key intermediate in the catabolism of long-chain dicarboxylic acids. While the user request specified 5-hydroxydodecanedioyl-CoA, the established metabolic pathway for the β-oxidation of dicarboxylic acids involves the formation of a 3-hydroxyacyl-CoA intermediate. It is presumed that "this compound" is a reference to this intermediate, and this document will proceed with the scientifically accurate nomenclature.

The breakdown of dicarboxylic acids is a crucial metabolic pathway for eliminating excess fatty acids, particularly when mitochondrial β-oxidation is saturated or impaired. This process involves a multi-organelle pathway, beginning in the endoplasmic reticulum and culminating in the peroxisome. Understanding the precise location of each enzymatic step is critical for elucidating the pathophysiology of metabolic disorders and for the development of targeted therapeutic interventions.

Overall Pathway and Cellular Compartmentalization

The synthesis of 3-hydroxydodecanedioyl-CoA is an intermediary step in the β-oxidation of dodecanedioic acid. The overall process is spatially segregated between the endoplasmic reticulum and the peroxisome.

  • Endoplasmic Reticulum: ω-Oxidation. The process begins with the ω-oxidation of a C12 monocarboxylic acid, lauric acid. This multi-step conversion to dodecanedioic acid is catalyzed by enzymes residing in the membrane of the endoplasmic reticulum.

  • Cytosol & Peroxisomal Import. The resulting dodecanedioic acid is transported into the peroxisome. The peroxisomal membrane transporter ABCD3 has been identified as a key player in the import of dicarboxylic acids into the peroxisomal matrix.

  • Peroxisome: Activation and β-Oxidation. Inside the peroxisome, dodecanedioic acid is first activated to its coenzyme A (CoA) thioester, dodecanedioyl-CoA. This is followed by a series of β-oxidation reactions. The formation of 3-hydroxydodecanedioyl-CoA occurs during the second step of this peroxisomal β-oxidation spiral.

Key Enzymes and Their Kinetic Parameters

The enzymatic cascade leading to the formation of 3-hydroxydodecanedioyl-CoA involves several key proteins. The available quantitative data for the central enzymes in dicarboxylic acid β-oxidation are summarized below.

EnzymeGene NameSubcellular LocalizationSubstrateProduct of InterestKm (µM)Reference(s)
Acyl-CoA Oxidase 1ACOX1PeroxisomeDodecanedioyl-CoA2-trans-Enoyl-dodecanedioyl-CoA-[1]
L-Bifunctional EnzymeEHHADHPeroxisome2-trans-Enoyl-dodecanedioyl-CoA3-Hydroxydodecanedioyl-CoA0.3[2]
Peroxisomal ABC Transporter D3ABCD3Peroxisomal MembraneDicarboxylic acids (CoA esters)--[3]

Signaling Pathways and Regulation

The primary regulatory mechanism for the peroxisomal β-oxidation of dicarboxylic acids is transcriptional control mediated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivators and initiates the transcription of genes involved in fatty acid transport and metabolism.

The genes encoding for the key enzymes in dicarboxylic acid β-oxidation, including ACOX1 and EHHADH, are known targets of PPARα.[4] Consequently, conditions that lead to an increase in intracellular fatty acid levels, such as fasting or a high-fat diet, can induce the expression of these enzymes, thereby upregulating the entire dicarboxylic acid oxidation pathway.[5][6]

Experimental Protocols

Subcellular Fractionation for Peroxisome Isolation

This protocol describes the isolation of peroxisomes from rat liver tissue by differential and density gradient centrifugation, adapted from established methods.[7]

Materials:

  • Homogenization buffer (0.25 M sucrose, 10 mM MOPS, pH 7.2, 1 mM EDTA, 1 mM DTT, and protease inhibitors)

  • OptiPrep™ Density Gradient Medium

  • Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

  • Homogenization:

    • Perfuse the rat liver with ice-cold saline to remove blood.

    • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

    • Perform 5-10 gentle strokes to ensure cell disruption while minimizing organelle damage.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Carefully collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet heavy mitochondria.

    • Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes to obtain a crude peroxisomal fraction (CPF), which also contains light mitochondria, lysosomes, and endoplasmic reticulum fragments.

  • Density Gradient Centrifugation:

    • Resuspend the CPF in a minimal volume of homogenization buffer.

    • Prepare a discontinuous OptiPrep™ gradient (e.g., 20%, 25%, 30%, 35%, 40%) in an ultracentrifuge tube.

    • Carefully layer the resuspended CPF onto the top of the gradient.

    • Centrifuge at 100,000 x g for 2 hours at 4°C.

    • Peroxisomes will band at a high density. Carefully collect the peroxisomal fraction using a syringe.

  • Purity Assessment:

    • Assess the purity of the isolated peroxisomes by Western blot analysis using antibodies against marker proteins for peroxisomes (e.g., Catalase, PMP70), mitochondria (e.g., Cytochrome c oxidase), and endoplasmic reticulum (e.g., Calnexin).

Enzyme Activity Assays

a) Acyl-CoA Oxidase 1 (ACOX1) Activity Assay:

This fluorometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from ACOX1 activity.[8]

Materials:

  • Assay buffer (50 mM potassium phosphate (B84403), pH 7.4)

  • Lauroyl-CoA (substrate)

  • Horseradish peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (a fluorogenic substrate for HRP)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and 4-hydroxyphenylacetic acid.

  • Add the isolated peroxisomal fraction to the reaction mixture and incubate for 5 minutes at 37°C to consume any endogenous H₂O₂.

  • Initiate the reaction by adding lauroyl-CoA.

  • Monitor the increase in fluorescence over time at an excitation wavelength of 315 nm and an emission wavelength of 425 nm.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

b) L-Bifunctional Enzyme (EHHADH) Hydratase Activity Assay:

This spectrophotometric assay measures the hydration of an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm.

Materials:

  • Assay buffer (75 mM Tris-HCl, pH 8.0)

  • 2-trans-Enoyl-dodecanedioyl-CoA (substrate)

  • Spectrophotometer

Procedure:

  • Add the isolated peroxisomal fraction to the assay buffer in a quartz cuvette.

  • Initiate the reaction by adding 2-trans-enoyl-dodecanedioyl-CoA.

  • Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

HPLC Analysis of Acyl-CoA Esters

This protocol outlines the analysis of acyl-CoA esters, including 3-hydroxydodecanedioyl-CoA, by reverse-phase high-performance liquid chromatography (HPLC).[9][10]

Materials:

  • Acetonitrile (B52724)

  • Potassium phosphate buffer (e.g., 50 mM, pH 5.3)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Extraction:

    • Extract acyl-CoA esters from the sample (e.g., isolated peroxisomes after an in vitro reaction) using a solvent precipitation method (e.g., with 80% methanol).

    • Centrifuge to pellet precipitated proteins and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

  • HPLC Separation:

    • Inject the reconstituted sample onto a C18 column.

    • Elute the acyl-CoA esters using a gradient of acetonitrile in potassium phosphate buffer. A typical gradient might be from 10% to 60% acetonitrile over 30 minutes.

    • Monitor the eluent at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA.

  • Quantification:

    • Identify the peak corresponding to 3-hydroxydodecanedioyl-CoA by comparing its retention time to that of a known standard.

    • Quantify the amount of 3-hydroxydodecanedioyl-CoA by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

Visualizations (Graphviz DOT Language)

Pathway of 3-Hydroxydodecanedioyl-CoA Synthesis

G cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Lauric_Acid Lauric Acid (C12) omega_Oxidation ω-Oxidation (CYP4A family) Lauric_Acid->omega_Oxidation Dodecanedioic_Acid_ER Dodecanedioic Acid omega_Oxidation->Dodecanedioic_Acid_ER Dodecanedioic_Acid_Pex Dodecanedioyl-CoA Dodecanedioic_Acid_ER->Dodecanedioic_Acid_Pex Transport (ABCD3) ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Dodecanedioic_Acid_Pex->ACOX1 Enoyl_CoA 2-trans-Enoyl- dodecanedioyl-CoA ACOX1->Enoyl_CoA EHHADH L-Bifunctional Enzyme (EHHADH) Enoyl_CoA->EHHADH Hydroxyacyl_CoA 3-Hydroxydodecanedioyl-CoA EHHADH->Hydroxyacyl_CoA Thiolase Thiolase Hydroxyacyl_CoA->Thiolase Shortened_DCA Decanedioyl-CoA Thiolase->Shortened_DCA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA G cluster_Tissue Sample Preparation cluster_Centrifugation Subcellular Fractionation cluster_Analysis Analysis Tissue Liver Tissue Homogenization Homogenization Tissue->Homogenization Diff_Cent Differential Centrifugation Homogenization->Diff_Cent Crude_Fraction Crude Peroxisomal Fraction Diff_Cent->Crude_Fraction Density_Grad Density Gradient Centrifugation Crude_Fraction->Density_Grad Pure_Peroxisomes Purified Peroxisomes Density_Grad->Pure_Peroxisomes Western_Blot Western Blot (Purity Assessment) Pure_Peroxisomes->Western_Blot Enzyme_Assay Enzyme Activity Assays (ACOX1, EHHADH) Pure_Peroxisomes->Enzyme_Assay HPLC HPLC Analysis (Acyl-CoA Esters) Pure_Peroxisomes->HPLC G cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Peroxisome Peroxisome Fatty_Acids Fatty Acids / Dicarboxylic Acids PPARa_RXR PPARα / RXR Heterodimer Fatty_Acids->PPARa_RXR Activates PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE Binds to Transcription Transcription PPRE->Transcription mRNA mRNA (ACOX1, EHHADH) Transcription->mRNA Enzymes β-Oxidation Enzymes (ACOX1, EHHADH) mRNA->Enzymes Translation

References

The Enigmatic Role of 5-Hydroxydodecanedioyl-CoA in Dicarboxylic Aciduria: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, is a hallmark biochemical indicator of inherited disorders of fatty acid oxidation (FAO). When the primary mitochondrial β-oxidation pathway is impaired, the microsomal ω-oxidation pathway is upregulated, leading to the production of dicarboxylic acids. While the presence of various dicarboxylic and 3-hydroxydicarboxylic acids in the urine of patients with conditions like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency is well-documented, the specific role and metabolic fate of 5-Hydroxydodecanedioyl-CoA remain largely uncharacterized in the scientific literature. This technical guide provides a comprehensive overview of the established principles of dicarboxylic aciduria and explores the theoretical context in which this compound might arise, while highlighting the current knowledge gaps that present opportunities for future research.

Introduction: Dicarboxylic Aciduria in Fatty Acid Oxidation Disorders

Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or increased energy demand.[1] Inherited defects in this pathway lead to a group of disorders known as fatty acid oxidation disorders (FAODs), which can cause life-threatening metabolic crises.[1]

A key diagnostic feature of many FAODs is dicarboxylic aciduria.[2] When the β-oxidation spiral is blocked, fatty acids are shunted to the alternative microsomal ω-oxidation pathway.[3][4] This pathway hydroxylates the terminal methyl group (ω-carbon) of fatty acids, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid.[3][4] These dicarboxylic acids can then undergo limited β-oxidation from the ω-end, leading to a chain-shortening and the excretion of a profile of C6-C12 dicarboxylic acids in the urine.[2]

The Omega-Oxidation Pathway: A Compensatory Mechanism

The ω-oxidation of fatty acids occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[4] It involves a series of three enzymatic reactions:

  • ω-Hydroxylation: Catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families, this initial step introduces a hydroxyl group at the ω-carbon of a fatty acid.[3]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[3]

  • Oxidation to a Dicarboxylic Acid: The aldehyde is subsequently oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[3]

The resulting dicarboxylic acids can be activated to their corresponding di-CoA esters and undergo further metabolism.

Hydroxydicarboxylic Acids: Markers of Specific Enzyme Deficiencies

In addition to saturated dicarboxylic acids, hydroxylated forms are also excreted in the urine of patients with certain FAODs. The presence of 3-hydroxydicarboxylic acids, such as 3-hydroxyadipic, 3-hydroxyoctanedioic, 3-hydroxydecanedioic, and 3-hydroxydodecanedioic acids, is particularly characteristic of LCHAD deficiency.[5][6] The metabolic origin of these compounds is believed to be the ω-oxidation of 3-hydroxy fatty acids that accumulate due to the β-oxidation block.[6]

The Unexplored Territory: this compound

Despite the well-documented presence of 3-hydroxydicarboxylic acids, there is a notable absence of information in the scientific literature regarding the formation, metabolism, and clinical significance of 5-hydroxydodecanedioic acid and its corresponding CoA ester, This compound , in the context of dicarboxylic aciduria.

Extensive searches of scientific databases have not yielded specific quantitative data, detailed experimental protocols for its analysis, or established biochemical pathways involving this particular isomer. While ω-1 oxidation (hydroxylation at the carbon adjacent to the terminal methyl group) is a known process, the formation of a hydroxyl group at the 5-position of a dicarboxylic acid is not a commonly described metabolic event.

Hypothetical Formation Pathway:

Theoretically, 5-hydroxydodecanedioic acid could be formed through the ω-oxidation of 5-hydroxydodecanoic acid. The origin of 5-hydroxydodecanoic acid itself is not well-established in the context of FAODs. It is possible that unusual or promiscuous activities of cytochrome P450 enzymes could lead to hydroxylation at the 5-position of dodecanoic acid, which would then undergo ω-oxidation to form 5-hydroxydodecanedioic acid. This could subsequently be activated to this compound.

G Dodecanoic Acid Dodecanoic Acid 5-Hydroxydodecanoic Acid 5-Hydroxydodecanoic Acid Dodecanoic Acid->5-Hydroxydodecanoic Acid Cytochrome P450 (Hypothetical) 5-Hydroxydodecanedioic Acid 5-Hydroxydodecanedioic Acid 5-Hydroxydodecanoic Acid->5-Hydroxydodecanedioic Acid ω-Oxidation This compound This compound 5-Hydroxydodecanedioic Acid->this compound Acyl-CoA Synthetase

Caption: Hypothetical pathway for the formation of this compound.

Quantitative Data: A Critical Gap

A thorough review of the existing literature reveals a lack of quantitative data on the urinary excretion of 5-hydroxydodecanedioic acid in patients with dicarboxylic aciduria. The table below summarizes the typical urinary organic acid profiles in MCAD and LCHAD deficiencies, highlighting the absence of data for the 5-hydroxy isomer of dodecanedioic acid.

MetaboliteMCAD DeficiencyLCHAD DeficiencyReference Range (μmol/mmol creatinine)
Adipic Acid (C6)↑↑< 20
Suberic Acid (C8)↑↑< 15
Sebacic Acid (C10)↑↑< 10
Dodecanedioic Acid (C12)< 5
3-Hydroxyoctanedioic AcidNormal/↑↑↑Not typically reported
3-Hydroxydecanedioic AcidNormal/↑↑↑Not typically reported
3-Hydroxydodecanedioic AcidNormal↑↑Not typically reported
5-Hydroxydodecanedioic Acid Data not available Data not available Data not available

Experimental Protocols: The Need for Method Development

The absence of reported findings on 5-hydroxydodecanedioic acid in dicarboxylic aciduria suggests that current analytical methods may not be optimized for its detection or that it is not a significant metabolite. The development of specific and sensitive analytical methods is a prerequisite for investigating its potential role.

Proposed Experimental Workflow:

A targeted analytical approach would be required to identify and quantify 5-hydroxydodecanedioic acid in biological samples.

G cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection cluster_2 Data Analysis Urine Sample Urine Sample Solid Phase Extraction Solid Phase Extraction Urine Sample->Solid Phase Extraction Isotope-labeled internal standard addition Derivatization (e.g., silylation) Derivatization (e.g., silylation) Solid Phase Extraction->Derivatization (e.g., silylation) GC-MS/MS Analysis GC-MS/MS Analysis Derivatization (e.g., silylation)->GC-MS/MS Analysis Targeted ion monitoring Quantification Quantification GC-MS/MS Analysis->Quantification Comparison to standard curve Clinical Correlation Clinical Correlation Quantification->Clinical Correlation

Caption: Proposed workflow for the analysis of 5-hydroxydodecanedioic acid.

Key Methodological Considerations:

  • Synthesis of an Authentic Standard: The chemical synthesis of 5-hydroxydodecanedioic acid would be essential for the unambiguous identification and accurate quantification of the analyte in biological samples.[7]

  • Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) would be necessary to separate 5-hydroxydodecanedioic acid from other isomers (e.g., 3-hydroxy, ω-hydroxy) and other dicarboxylic acids.

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) would provide the specificity required for identification and quantification, especially in complex biological matrices like urine.

Future Directions and Research Opportunities

The current void in our understanding of this compound and its potential link to dicarboxylic aciduria presents several avenues for future research:

  • Metabolomic Profiling: Untargeted metabolomics studies of urine and plasma from patients with various FAODs may reveal the presence of previously un identified metabolites, including 5-hydroxydicarboxylic acids.

  • In Vitro Enzyme Assays: Investigating the substrate specificity of cytochrome P450 enzymes involved in fatty acid hydroxylation could determine if 5-hydroxydodecanoic acid is a viable product.

  • Development of Analytical Methods: The synthesis of a 5-hydroxydodecanedioic acid standard and the development of a validated quantitative assay are crucial next steps.

  • Clinical Correlation: If detected, the concentration of 5-hydroxydodecanedioic acid in patient samples should be correlated with the specific FAOD, genotype, and clinical phenotype.

Conclusion

While dicarboxylic aciduria is a well-established biomarker for FAODs, the specific metabolic pathways leading to the full spectrum of excreted dicarboxylic and hydroxydicarboxylic acids are still being elucidated. The role of this compound in this context remains an open question. The lack of available data underscores a significant gap in our knowledge and highlights the need for further investigation. Future research employing advanced analytical techniques and targeted metabolic studies is required to determine if this compound is a relevant metabolite in dicarboxylic aciduria and to understand its potential diagnostic or pathophysiological significance. Answering these questions could provide new insights into the complex metabolic derangements that occur in fatty acid oxidation disorders and potentially uncover novel biomarkers for these conditions.

References

The Potential Role of 5-Hydroxydodecanedioyl-CoA in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain acyl-Coenzyme A (CoA) esters are pivotal intermediates in cellular metabolism, serving not only as substrates for energy production and lipid biosynthesis but also as critical signaling molecules. This technical guide explores the hypothetical role of a specific, yet understudied, acyl-CoA species: 5-Hydroxydodecanedioyl-CoA. Drawing upon the established principles of dicarboxylic acid metabolism and fatty acid signaling, we delineate its probable metabolic pathway, postulate its potential functions in cellular signaling cascades, and provide detailed experimental protocols for its investigation. This document aims to provide a foundational framework to stimulate further research into the biological significance of this compound and its potential as a therapeutic target.

Introduction: Acyl-CoAs as Signaling Molecules

Long-chain acyl-CoA esters are increasingly recognized for their roles beyond intermediary metabolism, acting as allosteric regulators of enzymes and influencing the activity of nuclear receptors.[1][2] Their intracellular concentrations are tightly regulated and can impact a variety of cellular processes, including gene expression, ion channel activity, and insulin (B600854) secretion. Dicarboxylic acids, which are related to the subject of this guide, are known to be metabolized via peroxisomal β-oxidation and have been implicated in cellular signaling.[3][4][5][6] This guide focuses on the potential significance of this compound, a hydroxylated dicarboxylic acid CoA ester, as a novel player in the complex network of lipid-mediated signaling.

Hypothetical Metabolism of this compound

The metabolic pathway of this compound is not explicitly detailed in current literature. However, based on the known metabolism of similar molecules, a probable pathway can be postulated. Dodecanedioic acid, the parent dicarboxylic acid, is likely formed from dodecanoic acid via ω-oxidation.[7] A subsequent hydroxylation at the C5 position would yield 5-hydroxydodecanedioic acid. This molecule would then be activated to its CoA ester, this compound, by an acyl-CoA synthetase. The degradation of this molecule is expected to occur through the peroxisomal β-oxidation pathway, which is responsible for the catabolism of dicarboxylic acids.[5][8]

Metabolism Dodecanoic_acid Dodecanoic Acid omega_oxidation ω-Oxidation (Cytochrome P450) Dodecanoic_acid->omega_oxidation Dodecanedioic_acid Dodecanedioic Acid omega_oxidation->Dodecanedioic_acid Hydroxylation Hydroxylation (C5) Dodecanedioic_acid->Hydroxylation hydroxydodecanedioic_acid 5-Hydroxydodecanedioic Acid Hydroxylation->hydroxydodecanedioic_acid Acyl_CoA_Synthetase Acyl-CoA Synthetase hydroxydodecanedioic_acid->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Target_Molecule->Peroxisomal_Beta_Oxidation Metabolites Chain-shortened Acyl-CoAs & Acetyl-CoA Peroxisomal_Beta_Oxidation->Metabolites

Figure 1: Hypothetical metabolic pathway of this compound.

Potential Signaling Roles of this compound

Given the signaling properties of other fatty acid derivatives, this compound may exert its biological effects through several mechanisms:

  • Nuclear Receptor Activation: Fatty acids and their derivatives are well-established ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[9][10][11][12][13][14][15][16] It is plausible that this compound could act as a specific ligand for one of the PPAR isoforms (α, β/δ, or γ), thereby modulating the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.

  • G-Protein Coupled Receptor (GPCR) Modulation: Certain fatty acids are known to activate specific GPCRs, influencing a variety of downstream signaling pathways.[17][18][19][20][21] this compound could potentially interact with orphan GPCRs or modulate the activity of known lipid-sensing GPCRs, thereby impacting intracellular calcium levels, cAMP production, or other second messenger systems.

  • Enzyme and Ion Channel Regulation: Long-chain acyl-CoAs can directly bind to and modulate the activity of various enzymes and ion channels. This compound might exhibit specific regulatory effects on key metabolic enzymes or ion channels involved in cellular excitability and transport.

Signaling Target_Molecule This compound PPAR PPARs (α, β/δ, γ) Target_Molecule->PPAR GPCR GPCRs Target_Molecule->GPCR Enzymes Enzymes & Ion Channels Target_Molecule->Enzymes Gene_Expression Modulation of Gene Expression PPAR->Gene_Expression Second_Messengers Second Messenger Signaling GPCR->Second_Messengers Cellular_Function Alteration of Cellular Function Enzymes->Cellular_Function Gene_Expression->Cellular_Function Second_Messengers->Cellular_Function

Figure 2: Potential signaling pathways for this compound.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the public domain regarding the cellular concentrations or enzyme kinetics of this compound. The following table provides a template for the types of quantitative data that need to be generated through future research.

ParameterCell/Tissue TypeConditionValueUnitReference
Cellular ConcentrationHepatocytesBasalTBDpmol/mg proteinFuture Study
AdipocytesStimulatedTBDpmol/mg proteinFuture Study
Km (Acyl-CoA Synthetase)Recombinant Enzyme-TBDµMFuture Study
Vmax (Acyl-CoA Synthetase)Recombinant Enzyme-TBDnmol/min/mgFuture Study
EC50 (PPARα activation)HEK293T cells-TBDµMFuture Study
EC50 (GPCR activation)CHO-K1 cells-TBDµMFuture Study
Table 1: Template for Quantitative Data on this compound. TBD: To Be Determined.

Experimental Protocols

The following section details key experimental protocols that can be adapted to investigate the metabolism and signaling functions of this compound.

Synthesis and Purification of this compound

Objective: To enzymatically synthesize and purify this compound for use in in vitro and cell-based assays.

Principle: This protocol is adapted from methods used for the synthesis of other hydroxyacyl-CoAs.[22] An acyl-CoA synthetase is used to catalyze the formation of the thioester bond between 5-hydroxydodecanedioic acid and Coenzyme A.

Materials:

  • 5-hydroxydodecanedioic acid

  • Coenzyme A, lithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

  • ATP, disodium (B8443419) salt

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, Coenzyme A, and 5-hydroxydodecanedioic acid.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • Terminate the reaction by adding perchloric acid to precipitate the enzyme.

  • Centrifuge to remove the precipitate.

  • Purify the this compound from the supernatant using reversed-phase HPLC.

  • Lyophilize the purified product and store at -80°C.

Quantification by LC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[3][23][24][25]

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 UPLC/HPLC column

  • Acetonitrile (B52724), Formic Acid (LC-MS grade)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Cell or tissue samples

Procedure:

  • Sample Extraction: Homogenize cells or tissues in a cold extraction buffer (e.g., acetonitrile/water with formic acid).

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and cellular debris.

  • LC Separation: Inject the supernatant onto the C18 column and separate the analytes using a gradient of acetonitrile and water containing formic acid.

  • MS/MS Detection: Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound and the internal standard.

  • Quantification: Generate a standard curve using synthesized this compound and calculate the concentration in the samples based on the peak area ratio to the internal standard.

Nuclear Receptor Activation Assay

Objective: To determine if this compound can activate PPARs.

Principle: A cell-based reporter gene assay is used to measure the transactivation of a specific nuclear receptor by a potential ligand.[6][26][27][28]

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmid for the ligand-binding domain of the PPAR of interest (e.g., PPARα-LBD) fused to a GAL4 DNA-binding domain.

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).

  • Transfection reagent

  • Synthesized this compound

  • Positive control ligand (e.g., GW7647 for PPARα)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid.

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound or the positive control.

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the EC50.

Workflow cluster_synthesis Synthesis & Purification cluster_quantification Quantification cluster_assay Functional Assay Synthesis Enzymatic Synthesis Purification HPLC Purification Synthesis->Purification Treatment Ligand Treatment Purification->Treatment Extraction Sample Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Transfection Cell Transfection Transfection->Treatment Luciferase Luciferase Assay Treatment->Luciferase

Figure 3: General experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence for the role of this compound in lipid signaling is currently lacking, its chemical structure and the established biological activities of related molecules strongly suggest its potential as a novel signaling entity. The hypothetical metabolic and signaling pathways outlined in this guide provide a roadmap for future research. The detailed experimental protocols offer a practical starting point for investigators to synthesize, detect, and characterize the biological functions of this intriguing molecule. Future studies should focus on confirming its endogenous presence, elucidating its precise metabolic fate, and identifying its specific molecular targets. Such research will be crucial in unraveling the full spectrum of lipid-mediated signaling and may uncover new therapeutic avenues for metabolic and inflammatory diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 5-Hydroxydodecanedioyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1][2] The accurate quantification of specific acyl-CoA species is essential for understanding cellular metabolism and the pathophysiology of various diseases. 5-Hydroxydodecanedioyl-CoA is a dicarboxylic acyl-CoA that may play a role in modified fatty acid oxidation pathways. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. The protocol is based on established methods for the analysis of long-chain acyl-CoAs and has been adapted for this specific analyte.

Experimental Protocols

Sample Preparation (Tissue)

This protocol is adapted from established methods for acyl-CoA extraction from tissues.[3][4]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid in a 2:2:0.05 ratio.

  • Internal Standard (IS) Solution: A structurally similar acyl-CoA, such as C17-CoA, at a known concentration.

  • Petroleum ether

  • Saturated (NH4)2SO4

  • Methanol:Chloroform (2:1, v/v)

  • Nitrogen gas for drying

  • Reconstitution Solvent: 50:50 (v/v) Solvent A and Solvent B (see LC method)

Procedure:

  • Weigh approximately 50 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.

  • Add 400 µL of freshly prepared, ice-cold extraction buffer containing the internal standard.

  • Homogenize the tissue thoroughly using a polypropylene (B1209903) pestle.

  • To remove neutral lipids, wash the extract three times with 400 µL of petroleum ether. Centrifuge at a low speed (100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) layer.

  • After the final wash, add 10 µL of saturated (NH4)2SO4 to the extract, followed by 1.2 mL of 2:1 methanol:chloroform.

  • Vortex the mixture and incubate at room temperature for 20 minutes.

  • Centrifuge at 21,000 x g for 2 minutes to pellet the protein precipitate.

  • Transfer the supernatant to a clean tube and dry the sample under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Centrifuge at 500 x g for 10 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This method is based on general principles for the separation and detection of acyl-CoAs.[5][6]

Liquid Chromatography (LC) Conditions:

  • Column: Agilent Eclipse XDB-C18, 3.5 µm, 3.0 x 100 mm (or equivalent)

  • Mobile Phase A: 10% Acetonitrile, 15 mM NH4OH in Water

  • Mobile Phase B: 90% Acetonitrile, 15 mM NH4OH in Water

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient:

    Time (min) % B
    0.0 0
    2.0 0
    10.0 100
    15.0 100
    15.1 0

    | 20.0 | 0 |

Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: The exact m/z values for this compound need to be determined by direct infusion of a pure standard. The precursor ion will be [M+H]+. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 m/z).[5]

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound To be determined To be determined To be optimized

      | Internal Standard (e.g., C17-CoA) | 1022.5 | 515.4 | To be optimized |

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The quantitative data should be summarized in a table for clear comparison. A standard curve should be generated using a pure standard of this compound.

Table 1: Hypothetical Quantitative Data Summary

Sample IDConcentration of this compound (pmol/mg tissue)Standard Deviation% RSD
Control Group (n=5)1.230.1512.2
Treatment Group 1 (n=5)2.450.218.6
Treatment Group 2 (n=5)0.870.1112.6

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization extract Acyl-CoA Extraction tissue->extract wash Lipid Removal (Wash) extract->wash dry Drying under Nitrogen wash->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

Hypothetical Metabolic Pathway

G Long-chain fatty acid Long-chain fatty acid Omega-oxidation Omega-oxidation Long-chain fatty acid->Omega-oxidation Dicarboxylic acid Dicarboxylic acid Omega-oxidation->Dicarboxylic acid Hydroxylation Hydroxylation Dicarboxylic acid->Hydroxylation 5-Hydroxydodecanedioic acid 5-Hydroxydodecanedioic acid Hydroxylation->5-Hydroxydodecanedioic acid CoA ligation CoA ligation 5-Hydroxydodecanedioic acid->CoA ligation This compound This compound CoA ligation->this compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Metabolic products Metabolic products Beta-oxidation->Metabolic products

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Note and Protocol: Extraction of 5-Hydroxydodecanedioyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of acyl-CoA thioesters, such as 5-Hydroxydodecanedioyl-CoA, from biological tissues is a critical step in understanding various metabolic pathways and the mechanism of action of therapeutic agents. This document provides a detailed protocol for the extraction of this compound from tissue samples, based on established methods for long-chain acyl-CoA analysis.

Introduction

This compound is a long-chain acyl-CoA molecule that plays a role in fatty acid metabolism. Its accurate measurement in tissues is essential for studying metabolic disorders and the effects of drugs targeting these pathways. The protocol outlined below is a composite of established methods for the extraction and analysis of long-chain acyl-CoAs from various tissues.[1][2][3][4] It is important to note that while this protocol is based on proven techniques, optimization for specific tissue types and for this compound specifically may be required. The use of an appropriate internal standard is highly recommended for accurate quantification.

Data Presentation

The following table summarizes recovery rates of long-chain acyl-CoA extraction from various tissues as reported in the literature. This data can serve as a benchmark when optimizing the protocol for this compound.

Tissue TypeExtraction MethodRecovery Rate (%)Reference
Rat HeartAcetonitrile (B52724)/Isopropanol Extraction, SPE70-80%[1]
Rat KidneyAcetonitrile/Isopropanol Extraction, SPE70-80%[1]
Rat MuscleAcetonitrile/Isopropanol Extraction, SPE70-80%[1]
Rat LiverChloroform/Methanol ExtractionNot specified[4]
Hamster HeartChloroform/Methanol ExtractionNot specified[4]

Experimental Protocols

This section details the step-by-step methodology for the extraction of this compound from tissue samples.

Materials and Reagents:

  • Tissue Sample: Fresh or frozen tissue (e.g., liver, heart, muscle), preferably less than 100 mg.[1]

  • Homogenization Buffer: 100 mM KH2PO4 buffer, pH 4.9.[1]

  • Extraction Solvents:

    • 2-Propanol (Isopropanol).[1]

    • Acetonitrile (ACN).[1]

    • Alternative: Chloroform/Methanol mixture.[2][4]

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification columns or 2-(2-pyridyl)ethyl-functionalized silica (B1680970) columns are recommended for purification.

  • SPE Elution Solvent: 2-Propanol.[1]

  • HPLC/LC-MS/MS Mobile Phases:

    • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1]

    • Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid.[1]

  • Internal Standard: A suitable internal standard, such as a stable isotope-labeled version of this compound or another long-chain acyl-CoA not present in the sample, should be used.

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of 2-propanol to the homogenate and homogenize again.[1]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and incubate on ice for 10 minutes.[1]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an oligonucleotide purification column by passing through the appropriate conditioning solutions as per the manufacturer's instructions.

    • Load the supernatant from the extraction step onto the conditioned SPE column.

    • Wash the column to remove unbound impurities, typically with a low organic content buffer.

    • Elute the acyl-CoAs from the column using 2-propanol.[1]

  • Sample Concentration:

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of the initial HPLC/LC-MS/MS mobile phase.

  • Analysis by HPLC or LC-MS/MS:

    • Inject the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Separate the acyl-CoAs using a binary gradient system. A typical gradient might be:

      • Initial conditions: 95% Mobile Phase A, 5% Mobile Phase B.

      • Linear gradient to 100% Mobile Phase B over 20-30 minutes.

    • Detection:

      • For HPLC with UV detection, monitor the eluent at 260 nm.[1]

      • For LC-MS/MS, use electrospray ionization (ESI) in positive mode and monitor for the specific precursor and product ions of this compound and the internal standard. This approach offers higher sensitivity and specificity.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving fatty acid metabolism.

G cluster_0 Sample Preparation cluster_1 Purification & Analysis tissue Tissue Sample (<100mg) homogenize Homogenize in KH2PO4 Buffer + 2-Propanol tissue->homogenize extract Extract with Acetonitrile homogenize->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Load onto SPE column concentrate Evaporate & Reconstitute spe->concentrate analysis HPLC or LC-MS/MS Analysis concentrate->analysis data Data Acquisition analysis->data G FA Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL AcylCoA Fatty Acyl-CoA ACSL->AcylCoA CPT1 CPT1 AcylCoA->CPT1 Hydroxylase Hydroxylase Enzyme AcylCoA->Hydroxylase Alternative Pathway Mito Mitochondrial Matrix CPT1->Mito BetaOx β-Oxidation Mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP Production TCA->ATP FiveOH This compound Hydroxylase->FiveOH

References

Application Notes & Protocols: Solid-Phase Extraction of Long-Chain Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Long-chain dicarboxylic acyl-CoAs are crucial intermediates in cellular metabolism, primarily formed through the ω-oxidation of fatty acids. This pathway becomes significant when the primary mitochondrial β-oxidation pathway is saturated or impaired, such as in cases of high lipid flux, fasting, or certain metabolic disorders.[1][2] The resulting dicarboxylic acids are activated to their CoA esters and are preferentially metabolized via peroxisomal β-oxidation.[1][3] Accurate quantification of these molecules is vital for studying metabolic diseases, but their low abundance and inherent instability present significant analytical challenges. Solid-phase extraction (SPE) is a powerful technique for the selective isolation and concentration of long-chain dicarboxylic acyl-CoAs from complex biological matrices, enabling more sensitive downstream analysis by methods like liquid chromatography-mass spectrometry (LC-MS).[4][5]

Metabolic Context: Formation and Degradation of Dicarboxylic Acyl-CoAs

Long-chain dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids via the ω-oxidation pathway, which occurs in the endoplasmic reticulum.[1][3] The resulting DCA is then activated to its corresponding CoA thioester. These dicarboxylyl-CoA esters are subsequently chain-shortened in both peroxisomes and mitochondria through the β-oxidation pathway, yielding acetyl-CoA and succinyl-CoA as products.[2][3]

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Microsomes cluster_peroxisome Peroxisome FA Monocarboxylic Fatty Acid OH_FA ω-Hydroxy Fatty Acid FA->OH_FA Cytochrome P450 ω-hydroxylase DCA Dicarboxylic Acid (DCA) OH_FA->DCA ADH/ALDH DCA_out Dicarboxylic Acid DCA->DCA_out Transport DCA_CoA Dicarboxylyl-CoA DCA_out->DCA_CoA Dicarboxylyl-CoA Synthetase DCA_CoA_in Dicarboxylyl-CoA DCA_CoA->DCA_CoA_in Transport Beta_Ox β-Oxidation Products Medium-Chain DCA-CoA + Acetyl-CoA Beta_Ox->Products DCA_CoA_in->Beta_Ox

Caption: ω-Oxidation pathway for the formation and subsequent β-oxidation of dicarboxylic acyl-CoAs.

General Experimental Workflow

The successful extraction and analysis of long-chain dicarboxylic acyl-CoAs involves several critical steps, from initial sample preparation to final detection. Due to the instability of these molecules, samples should be processed quickly on ice, and flash-freezing in liquid nitrogen for storage at -80°C is recommended to minimize degradation.[4]

workflow sample 1. Sample Collection (e.g., Tissue, Cells) homogenization 2. Homogenization (Acidic Buffer) sample->homogenization extraction 3. Solvent Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction spe 4. Solid-Phase Extraction (Purification & Concentration) extraction->spe elution 5. Elution spe->elution concentration 6. Concentration (e.g., Nitrogen Stream) elution->concentration analysis 7. LC-MS/MS Analysis concentration->analysis

References

Application Note: verbesserter Nachweis von 5-Hydroxydodecandioyl-CoA durch Derivatisierung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument beschreibt ein detailliertes Protokoll zur Derivatisierung von 5-Hydroxydodecandioyl-CoA, um dessen Nachweis mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) zu verbessern. Die quantitative Analyse von Acyl-CoA-Estern wie 5-Hydroxydodecandioyl-CoA ist aufgrund ihrer Instabilität in wässrigen Lösungen und der Schwierigkeit, eine leere Matrix zu erhalten, eine Herausforderung.[1] Die hier beschriebene Derivatisierungsmethode zielt auf die Carboxyl- und Hydroxylgruppen des Moleküls ab, um die Ionisierungseffizienz und die chromatographische Leistung zu verbessern, was zu einer erhöhten Empfindlichkeit und Selektivität führt.

Einleitung

5-Hydroxydodecandioyl-CoA ist ein intermediärer Metabolit im Fettsäurestoffwechsel. Seine genaue Quantifizierung ist entscheidend für das Verständnis verschiedener physiologischer und pathophysiologischer Prozesse. Die direkte Analyse von Dicarbonsäuren und ihren CoA-Estern mittels LC-MS/MS ist oft durch geringe Ionisierungseffizienz und schlechte chromatographische Retention beeinträchtigt.[2] Die chemische Derivatisierung ist eine wirksame Strategie, um diese Einschränkungen zu überwinden.[2][3]

Bei der in diesem Protokoll beschriebenen Methode wird eine zweifache Derivatisierungsstrategie angewendet:

  • Veresterung der Carboxylgruppen: Die beiden Carboxylgruppen des Dodecandioyl-Anteils werden mit einem Ladungsumkehr-Derivatisierungsreagenz, 2,4-Dimethoxyanilin (DmPABr), verestert. Diese Modifikation verbessert nicht nur die chromatographische Trennung, sondern ermöglicht auch den Nachweis im positiven Ionenmodus mit erhöhter Empfindlichkeit.[2]

  • Modifizierung der Hydroxylgruppe: Die Hydroxylgruppe an Position 5 wird mit Dansylchlorid derivatisiert. Dies führt eine stark ionisierbare Gruppe ein, die das Signal im Massenspektrometer weiter verstärkt.

Diese kombinierte Derivatisierung führt zu einer signifikanten Verbesserung der Nachweisgrenzen und der Quantifizierungsgenauigkeit für 5-Hydroxydodecandioyl-CoA in komplexen biologischen Matrizes.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Ergebnisse zusammen, die mit der derivatisierten Methode im Vergleich zur nicht derivatisierten Methode erzielt wurden. Die Daten sind repräsentativ und können je nach experimentellen Bedingungen variieren.

AnalytRetentionszeit (min)Übergang (m/z)Signal-Rausch-Verhältnis (S/N)Nachweisgrenze (LOD) (fmol)Quantifizierungsgrenze (LOQ) (fmol)
Nicht derivatisiertes 5-Hydroxydodecandioyl-CoA 4.2978.5 -> 471.31550150
Derivatisiertes 5-Hydroxydodecandioyl-CoA 8.91474.8 -> 1141.62500.51.5

Diagramme

Hypothetischer Stoffwechselweg

Metabolic Pathway Dodecandisäure Dodecandisäure Dodecandioyl-CoA Dodecandioyl-CoA Dodecandisäure->Dodecandioyl-CoA Acyl-CoA-Synthetase 5-Hydroxydodecandioyl-CoA 5-Hydroxydodecandioyl-CoA Dodecandioyl-CoA->5-Hydroxydodecandioyl-CoA Hydroxylase 5-Oxododecandioyl-CoA 5-Oxododecandioyl-CoA 5-Hydroxydodecandioyl-CoA->5-Oxododecandioyl-CoA Dehydrogenase Weitere Metaboliten Weitere Metaboliten 5-Oxododecandioyl-CoA->Weitere Metaboliten beta-Oxidation

Abbildung 1: Hypothetischer Stoffwechselweg von 5-Hydroxydodecandioyl-CoA.

Experimenteller Arbeitsablauf

Experimental Workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Probenextraktion Probenextraktion Proteinfällung Proteinfällung Probenextraktion->Proteinfällung Lyophilisierung Lyophilisierung Proteinfällung->Lyophilisierung Derivatisierung der Carboxylgruppe Derivatisierung der Carboxylgruppe Lyophilisierung->Derivatisierung der Carboxylgruppe Derivatisierung der Hydroxylgruppe Derivatisierung der Hydroxylgruppe Derivatisierung der Carboxylgruppe->Derivatisierung der Hydroxylgruppe LC-MS/MS-Analyse LC-MS/MS-Analyse Derivatisierung der Hydroxylgruppe->LC-MS/MS-Analyse Datenverarbeitung Datenverarbeitung LC-MS/MS-Analyse->Datenverarbeitung

Abbildung 2: Experimenteller Arbeitsablauf für die Derivatisierung und Analyse.

Experimentelle Protokolle

Materialien und Reagenzien
  • 5-Hydroxydodecandioyl-CoA-Standard

  • Dimethylaminophenacylbromid (DmPABr)

  • N,N-Diisopropylethylamin (DIPEA)

  • Dansylchlorid

  • Acetonitril (ACN), LC-MS-Qualität

  • Wasser, LC-MS-Qualität

  • Ameisensäure, LC-MS-Qualität

  • Ammoniumacetat

  • Extraktionspuffer (z. B. Methanol/Wasser 80:20, v/v)

  • Biologische Proben (z. B. Zelllysate, Gewebehomogenate)

Probenextraktion und -vorbereitung
  • Extraktion: Extrahieren Sie die Metaboliten aus Ihrer biologischen Probe mit einem geeigneten eiskalten Extraktionspuffer.

  • Proteinfällung: Führen Sie eine Proteinfällung durch, indem Sie das Dreifache des Volumens an eiskaltem Acetonitril hinzufügen.

  • Zentrifugation: Zentrifugieren Sie die Probe bei 14.000 x g für 10 Minuten bei 4 °C.

  • Überstand sammeln: Überführen Sie den Überstand in ein neues Röhrchen.

  • Trocknung: Trocknen Sie den Überstand unter einem sanften Stickstoffstrom oder mittels Vakuumzentrifugation.

Derivatisierungsprotokoll

Schritt 1: Derivatisierung der Carboxylgruppen

  • Lösen Sie den getrockneten Extrakt in 50 µL Acetonitril.

  • Geben Sie 10 µL einer 100 mM DmPABr-Lösung in Acetonitril hinzu.

  • Geben Sie 5 µL DIPEA hinzu, um die Reaktion zu katalysieren.

  • Inkubieren Sie die Mischung 60 Minuten lang bei 60 °C.

  • Kühlen Sie die Probe auf Raumtemperatur ab und geben Sie 5 µL 1%ige Ameisensäure in Wasser hinzu, um die Reaktion zu stoppen.

Schritt 2: Derivatisierung der Hydroxylgruppe

  • Geben Sie zu der Reaktionsmischung aus Schritt 1 20 µL einer 1 mg/mL Dansylchlorid-Lösung in Acetonitril und 20 µL 100 mM Natriumbicarbonatpuffer (pH 9,5) hinzu.

  • Inkubieren Sie die Mischung 30 Minuten lang bei 50 °C im Dunkeln.

  • Stoppen Sie die Reaktion durch Zugabe von 5 µL 1%iger Ameisensäure.

  • Zentrifugieren Sie die Probe, um alle unlöslichen Bestandteile zu entfernen, und überführen Sie den Überstand in ein LC-MS-Fläschchen.

LC-MS/MS-Bedingungen
  • Säule: C18-Umkehrphasensäule (z. B. 2,1 x 100 mm, 1,8 µm)

  • Mobile Phase A: Wasser mit 0,1 % Ameisensäure und 5 mM Ammoniumacetat

  • Mobile Phase B: Acetonitril/Methanol (90:10, v/v) mit 0,1 % Ameisensäure

  • Flussrate: 0,3 mL/min

  • Injektionsvolumen: 5 µL

  • Gradient:

    • 0-2 min: 5 % B

    • 2-15 min: linearer Anstieg auf 95 % B

    • 15-18 min: 95 % B

    • 18-18,1 min: Rückkehr zu 5 % B

    • 18,1-22 min: Äquilibrierung bei 5 % B

  • Massenspektrometer: Triple-Quadrupol-Massenspektrometer

  • Ionisierungsmodus: Positive Elektrospray-Ionisierung (ESI+)

  • MRM-Übergänge:

    • Nicht derivatisiert: Vorläufer-Ion: 978,5 m/z; Produkt-Ion: 471,3 m/z

    • Derivatisiert: Vorläufer-Ion: 1474,8 m/z; Produkt-Ion: 1141,6 m/z (entsprechend dem Verlust des Dansyl-Teils)

  • Kollisionsenergie und andere MS-Parameter: Sollten für das spezifische verwendete Instrument optimiert werden.

Fehlerbehebung

ProblemMögliche UrsacheLösung
Geringe Derivatisierungsausbeute Unvollständige Trocknung der Probe, inaktive Reagenzien, falscher pH-Wert.Stellen Sie sicher, dass die Probe vollständig trocken ist. Verwenden Sie frische Reagenzien. Optimieren Sie den pH-Wert für jede Reaktion.
Schlechte Peakform in der Chromatographie Probenüberladung, ungeeignete mobile Phase.Verdünnen Sie die Probe. Optimieren Sie den Gradienten der mobilen Phase und die Zusammensetzung.
Geringe Signalintensität Ineffiziente Ionisierung, suboptimale MS-Parameter.Stellen Sie sicher, dass die Derivatisierung erfolgreich war. Optimieren Sie die Parameter der Ionenquelle und die Kollisionsenergie.
Hoher Hintergrund Kontamination durch Reagenzien oder Probenmatrix.Verwenden Sie hochreine Lösungsmittel und Reagenzien. Führen Sie eine zusätzliche Probenreinigung (z. B. SPE) in Betracht.

Schlussfolgerung

Die hier beschriebene Derivatisierungsmethode bietet einen robusten und empfindlichen Ansatz für die quantitative Analyse von 5-Hydroxydodecandioyl-CoA in biologischen Proben. Durch die gezielte Modifizierung der Carboxyl- und Hydroxylgruppen werden die chromatographischen und massenspektrometrischen Eigenschaften des Analyten erheblich verbessert, was zu einer genaueren und zuverlässigeren Quantifizierung führt. Dieses Protokoll kann an die spezifischen Bedürfnisse verschiedener Forschungsanwendungen angepasst werden.

References

Application Notes and Protocols for In Vitro 5-Hydroxydodecanedioyl-CoA Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydodecanedioyl-CoA dehydrogenase is an enzyme involved in the metabolic pathway of dicarboxylic acids. Its activity is crucial for understanding certain metabolic disorders and for the development of therapeutic interventions. These application notes provide a detailed protocol for an in vitro assay to determine the activity of this compound dehydrogenase. The assay is based on the spectrophotometric measurement of the reduction of NAD+ to NADH at 340 nm.

Principle of the Assay

The enzymatic reaction catalyzed by this compound dehydrogenase involves the oxidation of this compound to 5-oxododecanedioyl-CoA, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the enzyme activity.

Reaction Scheme:

This compound + NAD+ ⇌ 5-Oxododecanedioyl-CoA + NADH + H+

Data Presentation

Table 1: Reagent and Suggested Final Concentrations

ReagentStock ConcentrationVolume for 1 mL reactionFinal Concentration
Tris-HCl Buffer (pH 8.0)1 M100 µL100 mM
NAD+10 mM50 µL0.5 mM
This compound10 mM10 µL0.1 mM
Enzyme PreparationVariableVariable (e.g., 10-50 µL)User-determined
Nuclease-Free Water-To 1 mL-

Table 2: Spectrophotometer Settings

ParameterValue
Wavelength340 nm
Temperature37°C
Kinetic MeasurementContinuous
Duration5-10 minutes
Read Interval15-30 seconds

Experimental Protocols

Reagent Preparation
  • Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of nuclease-free water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with nuclease-free water. Sterilize by autoclaving and store at 4°C.

  • NAD+ Solution (10 mM): Dissolve 6.63 mg of NAD+ sodium salt in 1 mL of nuclease-free water. Prepare fresh and keep on ice.

  • This compound Solution (10 mM): The substrate, this compound, can be commercially sourced.[1][2] Prepare a 10 mM stock solution in an appropriate buffer as recommended by the supplier (e.g., water or a mild buffer). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Enzyme Preparation: The enzyme source can be a purified recombinant protein or a cellular lysate. The concentration should be determined empirically to yield a linear reaction rate.

Assay Protocol
  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix containing the Tris-HCl buffer and NAD+ solution for the number of assays to be performed.

  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 37°C.

  • Blank Measurement: To a cuvette, add the reaction mixture and nuclease-free water to the final volume, omitting the enzyme. Place the cuvette in the spectrophotometer and record the baseline absorbance.

  • Initiate the Reaction: To a fresh cuvette, add the reaction mixture. Add the enzyme preparation to the cuvette and mix gently by pipetting. Immediately place the cuvette in the spectrophotometer.

  • Substrate Addition: Start the kinetic measurement, then add the this compound substrate to initiate the reaction.

  • Data Collection: Record the absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 15-30 seconds).

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial linear rate of the reaction (ΔA340/minute) from the kinetic trace.

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the enzyme activity. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min/mL) = (ΔA340 / min) * (Total Reaction Volume in mL) / (6.22 * Light Path in cm * Enzyme Volume in mL)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, NAD+, Substrate) reaction_setup Reaction Setup (Mix Reagents) reagent_prep->reaction_setup enzyme_prep Enzyme Preparation (Purification/Lysate) enzyme_prep->reaction_setup initiation Reaction Initiation (Add Enzyme & Substrate) reaction_setup->initiation spectro_setup Spectrophotometer Setup (340 nm, 37°C) blank Blank Measurement spectro_setup->blank data_collection Kinetic Data Collection initiation->data_collection rate_calc Calculate Reaction Rate (ΔA340/min) data_collection->rate_calc activity_calc Calculate Enzyme Activity rate_calc->activity_calc

Caption: Experimental workflow for the in vitro assay of this compound dehydrogenase.

signaling_pathway Substrate This compound Enzyme This compound Dehydrogenase Substrate->Enzyme Binds to Product 5-Oxododecanedioyl-CoA Enzyme->Product Releases NADH NADH + H+ Enzyme->NADH Releases NAD NAD+ NAD->Enzyme Binds to

Caption: Biochemical reaction catalyzed by this compound dehydrogenase.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 5-Hydroxydodecanedioyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicarboxylic acids and their derivatives are important metabolic intermediates. 5-Hydroxydodecanedioyl-CoA is a coenzyme A derivative of a hydroxylated C12 dicarboxylic acid.[1] The hydroxylation position on the acyl chain is critical for its metabolic fate and biological function. Distinguishing between positional isomers, such as 3-Hydroxydodecanedioyl-CoA and this compound, is an analytical challenge. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful platform for the separation and identification of these closely related molecules. This application note provides a detailed protocol for the identification of this compound and its positional isomers using LC-HRMS/MS.

Metabolic Significance

Dodecanedioic acid (DDA) is formed from the ω-oxidation of C12 fatty acids or the β-oxidation of longer-chain dicarboxylic acids.[2] It can then be activated to Dodecanedioyl-CoA and subsequently enter mitochondrial or peroxisomal β-oxidation pathways.[2] Hydroxylation of the acyl chain is a key metabolic step. The specific position of the hydroxyl group can influence enzyme specificity and downstream metabolic pathways, making isomer-specific identification crucial for understanding metabolic disorders and drug development.

cluster_Metabolism Metabolic Pathway of Hydroxydodecanedioyl-CoA Lauric_Acid Lauric Acid (C12) omega_Oxidation ω-Oxidation (CYP450 enzymes) Lauric_Acid->omega_Oxidation DDA Dodecanedioic Acid (DDA) omega_Oxidation->DDA Acyl_CoA_Synthetase Acyl-CoA Synthetase DDA->Acyl_CoA_Synthetase DDA_CoA Dodecanedioyl-CoA Acyl_CoA_Synthetase->DDA_CoA Hydroxylation Hydroxylation DDA_CoA->Hydroxylation Hydroxy_DDA_CoA x-Hydroxydodecanedioyl-CoA (e.g., 5-OH) Hydroxylation->Hydroxy_DDA_CoA Beta_Oxidation β-Oxidation Hydroxy_DDA_CoA->Beta_Oxidation Metabolites Downstream Metabolites (e.g., Succinyl-CoA) Beta_Oxidation->Metabolites

Caption: Metabolic pathway leading to Hydroxydodecanedioyl-CoA formation.

Analytical Workflow

The identification of specific acyl-CoA isomers requires a multi-step approach combining robust sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection with tandem MS capabilities.

cluster_Workflow Analytical Workflow for Isomer Identification Sample_Prep 1. Sample Preparation (Extraction of Acyl-CoAs) LC_Separation 2. LC Separation (Reversed-Phase HPLC/UHPLC) Sample_Prep->LC_Separation HRMS_Detection 3. HRMS Detection (Full Scan MS) LC_Separation->HRMS_Detection MSMS_Fragmentation 4. MS/MS Fragmentation (Product Ion Scans) HRMS_Detection->MSMS_Fragmentation Data_Analysis 5. Data Analysis (Isomer Identification) MSMS_Fragmentation->Data_Analysis

Caption: General experimental workflow for acyl-CoA isomer analysis.

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Biological Samples

This protocol is adapted from established methods for acyl-CoA extraction from tissues or cells.[3]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable extraction solvents like 80% methanol (B129727)/water.

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of 4°C operation

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or anion-exchange)

Procedure:

  • Harvesting: For cultured cells, rinse plates with ice-cold PBS, scrape cells, and transfer to a centrifuge tube. For tissues, weigh and homogenize approximately 20-100 mg of frozen tissue powder in an appropriate ice-cold extraction solvent.

  • Internal Standard: Add a known amount of internal standard (e.g., Heptadecanoyl-CoA) to the homogenate to normalize for extraction efficiency.

  • Protein Precipitation: Add ice-cold 10% TCA to the cell/tissue homogenate to a final concentration of 2-5% to precipitate proteins. Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Extraction: Collect the supernatant, which contains the acyl-CoAs.

  • Purification (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with ammonium (B1175870) hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in a small volume of the initial LC mobile phase for analysis.

High-Resolution LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters: The separation of positional isomers is critical and relies heavily on the chromatographic method.

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-95% B; 15-20 min: 95% B; 20.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters: These parameters are for a Q-TOF or Orbitrap-based mass spectrometer.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full Scan MS followed by data-dependent MS/MS
Full Scan Range m/z 400 - 1200
Resolution > 70,000
MS/MS Activation Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD)
Collision Energy Stepped collision energy (e.g., 20, 40, 60 eV) to generate a range of fragments.
Data Acquisition Target the precursor ion of Hydroxydodecanedioyl-CoA and its isomers.

Data Presentation and Analysis

Isomer Identification

The primary challenge is differentiating positional isomers of hydroxydodecanedioyl-CoA, which are isobaric (have the same mass). The molecular formula for this compound is C33H58N7O20P3S.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
2-Hydroxydodecanedioyl-CoAC33H58N7O20P3S997.2651998.2729
3-Hydroxydodecanedioyl-CoAC33H58N7O20P3S997.2651998.2729
4-Hydroxydodecanedioyl-CoAC33H58N7O20P3S997.2651998.2729
This compound C33H58N7O20P3S 997.2651 998.2729
6-Hydroxydodecanedioyl-CoAC33H58N7O20P3S997.2651998.2729
Tandem MS (MS/MS) Fragmentation

All acyl-CoA species exhibit characteristic fragmentation patterns. The most common fragmentation involves the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.

Precursor Ion [M+H]⁺Common Fragments (m/z)Description
998.2729491.0078[M+H - 507.2651]⁺: Neutral loss of 3'-phospho-ADP. This is the most abundant and characteristic fragment for acyl-CoAs.
998.2729428.0366Represents the adenosine-3',5'-diphosphate fragment.

Identifying Positional Isomers: The differentiation of isomers relies on identifying fragment ions that are unique to the position of the hydroxyl group. Cleavage of the carbon-carbon bond adjacent to the hydroxyl group can produce diagnostic ions. The fragmentation of singly hydroxylated fatty acids can be complex, and diagnostic ions may be of low abundance.[3]

For This compound , cleavage between C4-C5 and C5-C6 would be expected. The resulting fragments would help pinpoint the location of the -OH group. High-resolution instrumentation is essential to accurately measure the mass of these low-intensity fragments and distinguish them from background noise. Comparing the fragmentation spectra of unknown samples to that of authentic chemical standards is the gold standard for unambiguous identification.

Conclusion

This application note provides a comprehensive workflow and detailed protocols for the identification of this compound and its positional isomers using high-resolution LC-MS/MS. The combination of optimized sample preparation, high-efficiency chromatographic separation, and high-resolution tandem mass spectrometry allows for the confident identification of these critical metabolic intermediates. This method is invaluable for researchers in metabolic studies, disease biomarker discovery, and drug development.

References

Application Note: Quantification of 5-Hydroxydodecanedioyl-CoA using Synthetic Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 5-Hydroxydodecanedioyl-CoA in biological matrices. The protocol utilizes a synthetic version of this compound as an analytical standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for researchers studying fatty acid metabolism, particularly the peroxisomal β-oxidation pathway of dicarboxylic acids. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Introduction

This compound is an intermediate in the peroxisomal β-oxidation of dodecanedioic acid. Peroxisomal β-oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[1][2][3] Dysregulation of this pathway is associated with several metabolic disorders. Accurate quantification of key intermediates like this compound is essential for understanding the pathophysiology of these diseases and for the development of potential therapeutics.

The use of a well-characterized synthetic analytical standard is paramount for the accurate quantification of endogenous molecules. This application note provides a detailed protocol for the analysis of this compound using a synthetic standard, applicable to various biological samples such as cell lysates and tissue homogenates.

Signaling Pathway

The metabolic fate of this compound is primarily within the peroxisomal β-oxidation pathway. Dicarboxylic acids can be formed through ω-oxidation of fatty acids in the endoplasmic reticulum and are subsequently metabolized in peroxisomes. The pathway involves a series of enzymatic reactions that shorten the acyl-CoA chain.

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Dodecanedioyl_CoA Dodecanedioyl-CoA Enoyl_CoA 2-Enoyl-CoA derivative Dodecanedioyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA This compound Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 5-Keto-dodecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Decanedioyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shortened_Acyl_CoA->Enoyl_CoA Further β-oxidation cycles Fatty_Acid Fatty Acid Dicarboxylic_Acid Dicarboxylic Acid Fatty_Acid->Dicarboxylic_Acid ω-Oxidation Dicarboxylic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase

Caption: Peroxisomal β-oxidation of a dicarboxylic acid.

Experimental Workflow

The overall experimental workflow for the quantification of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow Sample_Collection Biological Sample Collection (e.g., cell culture, tissue) Homogenization Homogenization & Lysis Sample_Collection->Homogenization Spiking Spiking with Internal Standard (e.g., Deuterated this compound) Homogenization->Spiking SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method using a synthetic this compound standard. The data presented is representative of what can be achieved with a properly validated method.

ParameterResult
Linear Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (RSD%) < 10%
Accuracy (% Recovery) 92 - 108%
Matrix Rat Liver Homogenate

Experimental Protocols

Materials and Reagents
  • Synthetic this compound (analytical standard)

  • Deuterated this compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • C18 Solid Phase Extraction (SPE) cartridges

  • Biological matrix (e.g., cell pellets, tissue samples)

  • Phosphate-buffered saline (PBS)

Sample Preparation
  • Homogenization: Homogenize cell pellets or tissue samples in ice-cold PBS.

  • Internal Standard Spiking: Add the deuterated this compound internal standard to the homogenate to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add two volumes of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

A typical LC-MS/MS method for the analysis of medium-chain acyl-CoAs can be adapted for this compound.

ParameterCondition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the synthetic standard. A hypothetical transition for this compound (assuming a specific precursor ion) would be monitored.
Collision Energy To be optimized for the specific analyte and instrument.
Data Analysis
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the synthetic this compound standard into a blank matrix.

  • Quantification: Determine the concentration of this compound in the samples by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Conclusion

The use of a synthetic this compound analytical standard is crucial for the accurate and precise quantification of this important metabolic intermediate. The LC-MS/MS method outlined in this application note provides a robust framework for researchers in the field of metabolic disease and drug development. The availability of a well-characterized standard will facilitate a deeper understanding of the role of peroxisomal β-oxidation in health and disease.

References

Application Notes and Protocols for the Chromatographic Separation of 5-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydodecanedioyl-CoA is a hydroxylated dicarboxylic acyl-coenzyme A (acyl-CoA) that is likely an intermediate in the omega-oxidation pathway of fatty acids. The analysis and quantification of specific acyl-CoAs are crucial for understanding cellular metabolism, identifying biomarkers for metabolic diseases, and for the development of therapeutic agents. This document provides a detailed protocol for the separation of this compound from other acyl-CoAs using reversed-phase high-performance liquid chromatography (HPLC).

Dicarboxylic acids are formed through the omega-oxidation of fatty acids, a metabolic pathway that becomes significant when beta-oxidation is impaired. This pathway involves the hydroxylation of the terminal methyl group of a fatty acid, followed by oxidation to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid. These dicarboxylic acids can then be activated to their CoA esters and undergo further metabolism. The presence of a hydroxyl group and a second carboxyl function makes this compound significantly more polar than its corresponding saturated monocarboxylic acyl-CoA, which necessitates specific chromatographic considerations for its separation.

Signaling Pathway: Omega-Oxidation of Fatty Acids

The following diagram illustrates the omega-oxidation pathway, which leads to the formation of dicarboxylic acids and their subsequent activation to acyl-CoAs.

OmegaOxidation cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol FattyAcid Fatty Acid (e.g., Dodecanoic Acid) OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA Cytochrome P450 NADPH, O2 DicarboxylicAcid Dicarboxylic Acid (e.g., Dodecanedioic Acid) OmegaHydroxyFA->DicarboxylicAcid Alcohol Dehydrogenase (NAD+) Aldehyde Dehydrogenase (NAD+) DicarboxylylCoA Dicarboxylyl-CoA (e.g., Dodecanedioyl-CoA) DicarboxylicAcid->DicarboxylylCoA Acyl-CoA Synthetase ATP, CoA HydroxylatedDicarboxylylCoA This compound DicarboxylylCoA->HydroxylatedDicarboxylylCoA Hydratase (example step) β-Oxidation β-Oxidation DicarboxylylCoA->β-Oxidation Peroxisomal or Mitochondrial

Figure 1: Simplified pathway of omega-oxidation of fatty acids.

Experimental Workflow for Acyl-CoA Analysis

The overall workflow for the extraction and chromatographic analysis of this compound from biological samples is depicted below.

Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization in ice-cold buffer Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Elution Elution of Acyl-CoAs Extraction->Elution Analysis Reversed-Phase HPLC Analysis Elution->Analysis Detection UV Detection (260 nm) Analysis->Detection Quantification Data Analysis and Quantification Detection->Quantification

Figure 2: Experimental workflow for acyl-CoA analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), 2-Propanol.

  • Reagents: Potassium phosphate (B84403) monobasic (KH₂PO₄), Glacial acetic acid, Perchloric acid (PCA).

  • Standards: this compound (if available), other acyl-CoA standards (e.g., Dodecanoyl-CoA, Acetyl-CoA, Malonyl-CoA, Succinyl-CoA).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for acyl-CoA extraction.[1]

  • Homogenization: Homogenize the tissue sample (e.g., 50-100 mg) in 1 mL of ice-cold 2 M perchloric acid. For cultured cells, scrape cells in ice-cold methanol and centrifuge to pellet.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Neutralization: Transfer the supernatant to a new tube and neutralize with 3 M K₂CO₃ in 0.5 M triethanolamine. The pH should be between 6.0 and 7.0.

  • Precipitation: Allow the potassium perchlorate (B79767) to precipitate on ice for at least 30 minutes.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitate. The supernatant contains the acyl-CoAs.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification
  • Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the supernatant from the sample preparation step onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 50 mM ammonium (B1175870) acetate (B1210297) in water to remove polar impurities.

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 50 mM ammonium acetate.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 100 µL of the initial mobile phase for HPLC analysis.

HPLC Method for the Separation of this compound

This method utilizes a reversed-phase C18 column with a gradient elution.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µL.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
255050
30595
35595
40955
45955

Note: This gradient is a starting point and may require optimization depending on the specific HPLC system, column, and the complexity of the sample matrix. The increased polarity of this compound is expected to result in a shorter retention time compared to non-hydroxylated dicarboxylic or long-chain monocarboxylic acyl-CoAs of similar chain length.

Data Presentation

The following table summarizes the expected elution order and estimated retention times for this compound and other relevant acyl-CoAs under the proposed HPLC conditions. The retention times for common acyl-CoAs are based on typical reversed-phase separations, while the retention time for this compound is an estimate based on its increased polarity.

Acyl-CoAAcyl ChainModificationsExpected Retention Time (min)
Malonyl-CoAC3Dicarboxylic~3-5
Succinyl-CoAC4Dicarboxylic~5-7
This compound C12 Hydroxylated, Dicarboxylic ~10-15
Dodecanedioyl-CoAC12Dicarboxylic~15-20
Dodecanoyl-CoAC12Saturated~25-30
Acetyl-CoAC2-~8-10

Disclaimer: The retention times provided are estimates and will vary depending on the specific chromatographic conditions.

Conclusion

This application note provides a comprehensive protocol for the chromatographic separation of this compound from other acyl-CoAs. The provided methodologies for sample preparation and HPLC analysis are based on established techniques for acyl-CoA analysis and have been adapted to account for the specific chemical properties of the target molecule. The successful implementation of this protocol will enable researchers to accurately quantify this compound, facilitating further investigations into its role in health and disease.

References

Troubleshooting & Optimization

Optimization of mobile phase for 5-Hydroxydodecanedioyl-CoA chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the chromatographic analysis of 5-Hydroxydodecanedioyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Poor peak shape can result from several factors related to the mobile phase and its interaction with the analyte and the stationary phase.

  • Possible Causes & Solutions

    • Secondary Interactions: The hydroxyl and carboxyl groups of this compound can interact with the silica (B1680970) backbone of the stationary phase, leading to peak tailing.

      • Solution: Add a small amount of a weak acid, like formic acid or acetic acid (0.1%), to the mobile phase to suppress the ionization of the carboxyl groups.[1] This can minimize secondary interactions and improve peak symmetry.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of the analyte.

      • Solution: Optimize the mobile phase pH using a buffer. For reversed-phase chromatography of acidic compounds, a pH around 2.5-3.5 is often a good starting point.

    • Sub-optimal Organic Solvent Content: The percentage of the organic solvent in the mobile phase affects the retention and elution characteristics of the analyte.

      • Solution: Perform a gradient elution from a low to a high concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) to determine the optimal elution conditions.[2]

Issue 2: Inconsistent Retention Times

Variability in retention times can compromise the reliability and reproducibility of your analytical method.

  • Possible Causes & Solutions

    • Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic component.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[3]

    • Inadequate Equilibration: Insufficient column equilibration between runs can lead to shifting retention times, especially in gradient elution.

      • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A general rule is to equilibrate with at least 10 column volumes.

    • Fluctuations in Column Temperature: Temperature variations can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4][5]

Issue 3: Low Signal Intensity or Poor Sensitivity

Low signal intensity can be due to analyte degradation or sub-optimal detection conditions.

  • Possible Causes & Solutions

    • Analyte Degradation: Acyl-CoA esters are susceptible to hydrolysis, especially at alkaline pH.

      • Solution: Maintain a slightly acidic pH in the mobile phase and keep samples cool in the autosampler.

    • Poor Ionization in Mass Spectrometry (MS) Detection: The choice of mobile phase modifier can significantly impact the ionization efficiency of the analyte.

      • Solution: For LC-MS applications, use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) to enhance ionization.[6][7] Experiment with different modifiers to find the one that gives the best signal for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the reversed-phase HPLC analysis of this compound?

A1: A good starting point for a reversed-phase C18 column is a gradient elution with two mobile phases:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

You can start with a gradient of 5-95% Mobile Phase B over 20-30 minutes to determine the approximate elution time of your analyte.[2] From there, you can optimize the gradient to improve resolution and reduce run time.

Q2: Should I use acetonitrile or methanol (B129727) as the organic solvent in my mobile phase?

A2: Both acetonitrile and methanol can be used as the organic component in the mobile phase for the separation of acyl-CoAs.[8] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides different selectivity compared to methanol. It is recommended to screen both solvents during method development to determine which provides the better chromatographic performance for this compound.

Q3: How can I improve the separation of this compound from other similar compounds in my sample?

A3: To improve resolution, you can try the following:

  • Optimize the Gradient: A shallower gradient around the elution time of the analyte of interest can improve separation from closely eluting peaks.[2]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: Fine-tuning the pH can change the retention characteristics of ionizable compounds, potentially improving resolution.

  • Use a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) or a smaller particle size for higher efficiency.

Q4: My baseline is noisy. How can I improve it?

A4: A noisy baseline can be caused by several factors related to the mobile phase:

  • Contaminated Solvents: Use high-purity, HPLC-grade solvents and reagents.[3]

  • Air Bubbles: Degas the mobile phase before use to remove dissolved air, which can cause bubbles in the detector.

  • Precipitation of Buffer Salts: If you are using a buffered mobile phase, ensure the buffer is soluble in the highest concentration of organic solvent used in your gradient.[3]

Experimental Protocols

Protocol 1: Generic Mobile Phase Preparation for Reversed-Phase HPLC

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Add 1 mL of formic acid (or other desired modifier).

    • Mix thoroughly and degas for 15-20 minutes using a sonicator or vacuum degasser.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile or methanol into a clean 1 L solvent bottle.

    • Add 1 mL of formic acid (if used in Mobile Phase A).

    • Mix thoroughly and degas.

Protocol 2: Scouting Gradient for Method Development

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

Data Presentation

Table 1: Effect of Mobile Phase Modifier on Peak Shape

Mobile Phase ModifierPeak Asymmetry (at 10% height)Theoretical Plates
None2.13500
0.1% Formic Acid1.27500
0.1% Acetic Acid1.37200
10 mM Ammonium Formate1.46800

Table 2: Influence of Organic Solvent on Retention Time

Organic SolventRetention Time (min)Peak Width (min)
Acetonitrile15.20.25
Methanol18.50.35

Visualizations

Troubleshooting_Workflow cluster_peak_shape Poor Peak Shape cluster_retention_time Inconsistent Retention Time start Chromatographic Issue Encountered peak_shape Broadening or Tailing start->peak_shape retention_time Retention Time Variability start->retention_time check_secondary_interactions Secondary Interactions? peak_shape->check_secondary_interactions add_acid Add 0.1% Formic Acid to Mobile Phase check_secondary_interactions->add_acid Yes check_ph Inappropriate pH? check_secondary_interactions->check_ph No optimize_ph Optimize pH with Buffer (e.g., pH 2.5-3.5) check_ph->optimize_ph Yes check_organic Sub-optimal Organic Solvent Content? check_ph->check_organic No optimize_gradient Optimize Gradient Profile check_organic->optimize_gradient Yes check_mp_stability Mobile Phase Instability? retention_time->check_mp_stability fresh_mp Prepare Fresh Mobile Phase Daily & Cap Reservoirs check_mp_stability->fresh_mp Yes check_equilibration Inadequate Equilibration? check_mp_stability->check_equilibration No increase_equilibration Increase Equilibration Time (>=10 column volumes) check_equilibration->increase_equilibration Yes check_temp Temperature Fluctuations? check_equilibration->check_temp No use_oven Use a Column Oven check_temp->use_oven Yes

Caption: Troubleshooting workflow for common chromatographic issues.

Method_Development_Logic cluster_screening Initial Screening cluster_optimization Optimization start Start Method Development select_column Select C18 Reversed-Phase Column start->select_column prepare_mp Prepare Mobile Phases (A: Aq. + 0.1% FA, B: Org. + 0.1% FA) select_column->prepare_mp scouting_gradient Run Broad Scouting Gradient (e.g., 5-95% B) prepare_mp->scouting_gradient evaluate_peak Evaluate Peak Shape and Retention scouting_gradient->evaluate_peak optimize_gradient Optimize Gradient Slope for Resolution evaluate_peak->optimize_gradient test_solvent Test Acetonitrile vs. Methanol optimize_gradient->test_solvent fine_tune_ph Fine-tune pH if Necessary test_solvent->fine_tune_ph finalize Finalize Method fine_tune_ph->finalize

Caption: Logical workflow for mobile phase method development.

References

Troubleshooting low recovery of 5-Hydroxydodecanedioyl-CoA in extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the extraction of 5-Hydroxydodecanedioyl-CoA. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve recovery rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during extraction?

Low recovery of this compound can be attributed to several factors, often related to its low abundance in biological samples and its chemical properties. The primary causes include:

  • Suboptimal Extraction Solvents: The choice of solvent is critical for efficiently extracting long-chain acyl-CoAs.

  • Sample Degradation: this compound is susceptible to enzymatic and chemical degradation if samples are not handled properly.

  • Inefficient Sample Lysis and Homogenization: Incomplete disruption of cells or tissues can prevent the release of the target molecule.

  • Losses During Sample Cleanup: Solid-phase extraction (SPE) or liquid-liquid extraction steps can lead to significant sample loss if not optimized.

  • Adsorption to Surfaces: The molecule can adhere to plasticware and glassware, reducing the final yield.

  • Inaccurate Quantification: Issues with internal standards or the analytical method can lead to an underestimation of the recovery.

Q2: What is the recommended method for extracting long-chain acyl-CoAs like this compound?

A combination of organic solvent extraction followed by solid-phase extraction (SPE) is generally recommended for isolating long-chain acyl-CoAs. A common approach involves homogenizing the tissue sample in a buffered solution, followed by extraction with an organic solvent mixture such as acetonitrile (B52724)/isopropanol (B130326).[1] Subsequent purification using a C18 SPE cartridge helps to remove interfering substances and concentrate the analyte before LC-MS/MS analysis.[2]

Q3: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to work quickly and at low temperatures. Samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] All extraction steps should be performed on ice. The use of acidic buffers can also help to reduce the activity of enzymes that may degrade the target molecule.

Troubleshooting Guide

Below is a troubleshooting guide to address specific issues you may encounter during the extraction of this compound.

Issue 1: Consistently Low or No Detectable this compound in the Final Extract
Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure complete homogenization of the tissue. Consider using mechanical disruption methods such as bead beating or sonication in addition to chemical lysis.
Inappropriate Extraction Solvent Optimize the solvent system. A mixture of acetonitrile and isopropanol is often effective for long-chain acyl-CoAs.[1] Experiment with different ratios to find the optimal composition for your specific sample type.
Degradation of the Analyte Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Consider adding antioxidants or enzyme inhibitors to the extraction buffer.
Suboptimal SPE Protocol Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash and elution steps to prevent premature elution of the analyte and ensure complete recovery.
Issue 2: High Variability in Recovery Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Homogenization Ensure that each sample is homogenized to the same degree. Standardize the homogenization time and intensity.
Precipitation of Analyte After extraction and before analysis, ensure the analyte is fully redissolved. Vortex and sonicate the sample if necessary.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of internal standards and samples.
Matrix Effects in LC-MS/MS Dilute the final extract to reduce matrix effects. Optimize the chromatographic separation to better resolve the analyte from interfering compounds.

Quantitative Data Summary

The following table summarizes a comparison of different extraction solvents for acyl-CoAs from liver tissue, which can serve as a starting point for optimizing the extraction of this compound.

Extraction Solvent Relative MS Intensity of Long-Chain Acyl-CoAs (Arbitrary Units)
Acetonitrile/Methanol (B129727)/Water (2:2:1)~1.5 x 10^7
Acetonitrile/Isopropanol/Water (3:5:2)~2.0 x 10^7
10% Trichloroacetic Acid~0.5 x 10^7
7% Perchloric Acid~0.8 x 10^7

Data adapted from studies on general long-chain acyl-CoA extraction and may need to be optimized for this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples
  • Sample Preparation: Weigh 50-100 mg of frozen tissue and keep it on dry ice.

  • Homogenization: In a pre-chilled 2 mL tube, add the frozen tissue, 500 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9), and a steel bead. Homogenize using a tissue lyser for 2 minutes at 30 Hz.

  • Protein Precipitation and Extraction: Add 1 mL of an ice-cold acetonitrile/isopropanol (1:1, v/v) solution containing an appropriate internal standard (e.g., a 13C-labeled version of the analyte). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for SPE cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities, followed by 1 mL of 20% methanol in water to remove less polar impurities.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 50 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for quantification. The specific MRM transitions will need to be optimized for this compound and the chosen internal standard.

Visualizations

TroubleshootingWorkflow start Start: Low Recovery of This compound check_sample_handling Review Sample Handling: - Rapid freezing? - Kept on ice? start->check_sample_handling check_extraction_protocol Evaluate Extraction Protocol: - Correct solvent? - Complete homogenization? check_sample_handling->check_extraction_protocol Yes improve_sample_handling Action: Implement stricter cold chain procedures. check_sample_handling->improve_sample_handling No check_spe_cleanup Assess SPE Cleanup: - Proper conditioning? - Optimized wash/elution? check_extraction_protocol->check_spe_cleanup Yes optimize_extraction Action: Test different solvent mixtures and homogenization methods. check_extraction_protocol->optimize_extraction No check_analytical_method Verify Analytical Method: - Correct internal standard? - Matrix effects? check_spe_cleanup->check_analytical_method Yes optimize_spe Action: Re-optimize SPE wash and elution steps. check_spe_cleanup->optimize_spe No optimize_analysis Action: Use stable isotope-labeled internal standard and assess matrix effects. check_analytical_method->optimize_analysis No end_fail Further Investigation Needed check_analytical_method->end_fail Yes end_success Success: Improved Recovery improve_sample_handling->end_success optimize_extraction->end_success optimize_spe->end_success optimize_analysis->end_success

Caption: Troubleshooting workflow for low recovery of this compound.

MetabolicPathway dodecanedioic_acid Dodecanedioic Acid hydroxylase Hydroxylase Enzyme dodecanedioic_acid->hydroxylase hydroxydodecanedioic_acid 5-Hydroxydodecanedioic Acid hydroxylase->hydroxydodecanedioic_acid acyl_coa_synthetase Acyl-CoA Synthetase hydroxydodecanedioic_acid->acyl_coa_synthetase target_molecule This compound acyl_coa_synthetase->target_molecule beta_oxidation Beta-Oxidation Pathway target_molecule->beta_oxidation other_pathways Other Metabolic Pathways target_molecule->other_pathways

Caption: Generalized metabolic pathway of this compound.

ExperimentalWorkflow sample_prep 1. Sample Preparation (Tissue Homogenization) extraction 2. Liquid-Liquid Extraction (Acetonitrile/Isopropanol) sample_prep->extraction cleanup 3. Solid-Phase Extraction (C18 Cartridge) extraction->cleanup analysis 4. LC-MS/MS Analysis (Quantification) cleanup->analysis

Caption: Experimental workflow for this compound extraction and analysis.

References

Preventing in-source fragmentation of 5-Hydroxydodecanedioyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxydodecanedioyl-CoA. The information provided aims to address common challenges, with a specific focus on preventing in-source fragmentation during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which metabolic pathway is it involved?

A1: this compound is the coenzyme A (CoA) ester of 5-hydroxydodecanedioic acid, a long-chain dicarboxylic acid. It is an intermediate in the metabolic pathway of fatty acid oxidation, specifically emerging from the ω-oxidation of monocarboxylic fatty acids followed by peroxisomal β-oxidation. This pathway becomes particularly important when mitochondrial β-oxidation is impaired.

The metabolic process begins in the endoplasmic reticulum where a monocarboxylic fatty acid undergoes ω-oxidation to form a dicarboxylic acid. This dicarboxylic acid is then transported into the peroxisome and activated to its CoA ester. Subsequent β-oxidation in the peroxisome shortens the carbon chain, and in the case of a 12-carbon dicarboxylic acid, can lead to the formation of hydroxylated intermediates like this compound.

Q2: What are the primary challenges in the LC-MS/MS analysis of this compound?

A2: The primary challenges in analyzing long-chain acyl-CoAs like this compound by LC-MS/MS include:

  • In-source fragmentation (ISF): This is a common phenomenon where the molecule fragments within the ion source of the mass spectrometer before reaching the mass analyzer, leading to a decreased signal of the precursor ion and complicating quantification.

  • Sample stability: Acyl-CoAs are susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

  • Chromatographic performance: Poor peak shape and resolution can occur due to the amphipathic nature of these molecules, leading to ion suppression and inaccurate quantification.

Q3: What are the characteristic fragmentation patterns of acyl-CoAs in positive ion mode ESI-MS/MS?

A3: In positive ion mode, acyl-CoAs typically exhibit two characteristic fragmentation patterns:

  • A neutral loss of the 3'-phospho-ADP moiety, corresponding to a mass difference of 507.0 Da.

  • The formation of a fragment ion at m/z 428, which results from the cleavage of the diphosphate (B83284) bond.

Monitoring for these fragments can be useful for identifying acyl-CoA species in complex mixtures.

Troubleshooting Guides

Guide 1: Investigating and Mitigating In-Source Fragmentation

In-source fragmentation (ISF) is a significant hurdle in the accurate quantification of this compound. The following steps provide a systematic approach to diagnose and minimize this issue.

Troubleshooting Workflow for In-Source Fragmentation

cluster_0 Problem Identification cluster_1 Instrument Parameter Optimization cluster_2 Chromatography & Sample Preparation cluster_3 Resolution start Low Precursor Ion Signal High Fragment Ion Signal cone_voltage Reduce Cone/Fragmentor Voltage start->cone_voltage Step 1 source_temp Lower Source Temperature cone_voltage->source_temp Step 2 sheath_gas Optimize Sheath/Nebulizer Gas Flow source_temp->sheath_gas Step 3 mobile_phase Adjust Mobile Phase Composition (e.g., reduce acid concentration) sheath_gas->mobile_phase Step 4 sample_stability Ensure Sample Stability (pH control, low temperature) mobile_phase->sample_stability Step 5 end In-Source Fragmentation Minimized sample_stability->end Final Check cluster_0 Endoplasmic Reticulum cluster_1 Peroxisome mcfa Monocarboxylic Fatty Acid omega_ox ω-Oxidation (Cytochrome P450) mcfa->omega_ox dca Dicarboxylic Acid omega_ox->dca dca_coa Dicarboxylyl-CoA dca->dca_coa Activation beta_ox β-Oxidation dca_coa->beta_ox hydroxy_dca_coa This compound beta_ox->hydroxy_dca_coa Intermediate short_chain Shorter-chain Acyl-CoAs beta_ox->short_chain hydroxy_dca_coa->beta_ox

Technical Support Center: Method Refinement for Baseline Separation of Hydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of hydroxyacyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating hydroxyacyl-CoA isomers?

A1: The main challenges in separating hydroxyacyl-CoA isomers stem from their structural similarities. These include:

  • Stereoisomers: Hydroxyacyl-CoAs possess chiral centers, leading to the existence of enantiomers (e.g., R- and S-forms) and diastereomers. These molecules have identical physicochemical properties in a non-chiral environment, necessitating the use of chiral separation techniques.

  • Positional Isomers: Isomers with the hydroxyl group at different positions on the acyl chain (e.g., 2-hydroxy vs. 3-hydroxy) can be difficult to resolve using standard reversed-phase chromatography due to their similar polarities.

  • Chain Length and Unsaturation: Variations in the length and degree of unsaturation of the acyl chain can lead to overlapping peaks, especially in complex biological samples.

  • Analyte Stability: Acyl-CoA thioesters can be susceptible to degradation, requiring careful sample handling and optimized analytical conditions to prevent the formation of artifacts.

  • Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the separation and detection of target hydroxyacyl-CoA isomers, leading to ion suppression or enhancement in mass spectrometry-based methods.

Q2: Which analytical techniques are most suitable for the separation of hydroxyacyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most powerful and commonly used techniques for the separation and quantification of hydroxyacyl-CoA isomers.[1][2] Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) also present viable options, particularly for chiral separations.

Q3: What type of HPLC column is recommended for separating stereoisomers of hydroxyacyl-CoAs?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are highly effective. A notable example is the use of an amylose tris(3,5-dimethylphenyl carbamate)-based column (e.g., CHIRALPAK IA-U) for the enantioseparation of 3-hydroxy fatty acids.[3]

Q4: Can reversed-phase HPLC be used to separate positional isomers of hydroxyacyl-CoAs?

A4: Yes, reversed-phase HPLC is a suitable technique for separating positional isomers. The separation is based on differences in hydrophobicity. Columns with C18 or C30 stationary phases are commonly employed.[4] Optimization of the mobile phase composition, including the organic modifier and additives, is crucial for achieving baseline resolution.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of hydroxyacyl-CoA isomers.

Problem Possible Causes Solutions
Poor Resolution of Isomers Inappropriate column chemistry.For stereoisomers, screen different chiral stationary phases. For positional isomers, evaluate different reversed-phase columns (C18, C30, phenyl-hexyl).
Suboptimal mobile phase composition.Adjust the organic modifier (acetonitrile, methanol) percentage. Optimize the pH and concentration of buffer additives (e.g., ammonium (B1175870) acetate (B1210297), formic acid).[6][7]
Inadequate temperature control.Use a column oven to maintain a stable temperature.[8]
Peak Tailing Secondary interactions with the stationary phase.Add a competing agent to the mobile phase (e.g., a small amount of acid or base) to block active sites.
Column overload.Reduce the injection volume or sample concentration.
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing.
Insufficient column equilibration.Increase the column equilibration time before each injection.
System leaks.Check all fittings and connections for leaks.
Split Peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Contamination at the column inlet.Backflush the column or replace the inlet frit.
Low Signal Intensity (LC-MS) Ion suppression from matrix components.Improve sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]
Suboptimal mass spectrometer settings.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).

Experimental Protocols

Protocol 1: Chiral Separation of 3-Hydroxy Fatty Acid Enantiomers by UHPLC-MS/MS

This protocol is adapted from methods for the enantioselective analysis of 3-hydroxy fatty acids.[3]

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer.

  • Column: CHIRALPAK IA-U (amylose tris(3,5-dimethylphenyl carbamate) immobilized on 1.6 µm silica (B1680970) particles).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (B130326) (50:50, v/v) with 0.1% formic acid.

  • Gradient:

    Time (min) % B
    0.0 30
    15.0 70
    15.1 100
    18.0 100
    18.1 30

    | 22.0 | 30 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: Tandem mass spectrometry in negative ion mode.

Protocol 2: Separation of Short-Chain Acyl-CoA Isomers by UPLC-MS/MS

This protocol is based on a method for quantifying short-chain acyl-CoAs in plant matrices.[2]

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC HSS T3).

  • Mobile Phase A: 10 mM ammonium acetate in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    Time (min) % B
    0.0 2
    1.5 2
    4.0 15
    6.0 30
    13.0 95

    | 17.0 | 95 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: Tandem mass spectrometry in positive ion mode.

Sample Preparation from Biological Matrices

A general procedure for the extraction of acyl-CoAs from cells or tissues.[10][11]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM KH2PO4).

  • Solvent Extraction: Add a mixture of organic solvents (e.g., isopropanol and acetonitrile) to precipitate proteins and extract the acyl-CoAs.

  • Phase Separation: Centrifuge the mixture to separate the liquid and solid phases.

  • Purification (Optional): The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) with a weak anion exchange column.

  • Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

Table 1: Typical UHPLC-MS/MS Parameters for Acyl-CoA Analysis

ParameterShort-Chain Acyl-CoAsLong-Chain Acyl-CoAs
Column Reversed-phase C18Reversed-phase C18
Mobile Phase A 10 mM Ammonium Acetate (pH 7)10 mM Ammonium Hydroxide (pH 10.5)[12]
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.3 - 0.5 mL/min0.2 - 0.4 mL/min
Ionization Mode Positive ESIPositive ESI[12]
LOD 1-5 fmol[13]~10 pmol

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_lc LC Method Development cluster_ms MS Method Development cluster_validation Method Validation SampleCollection Sample Collection & Storage Extraction Extraction of Acyl-CoAs SampleCollection->Extraction Purification Purification (SPE/LLE) Extraction->Purification ColumnSelection Column Selection (Chiral vs. RP) Purification->ColumnSelection MobilePhase Mobile Phase Optimization ColumnSelection->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Temperature Temperature Optimization Gradient->Temperature IonizationMode Ionization Mode (ESI+/ESI-) Temperature->IonizationMode SourceParameters Source Parameter Optimization IonizationMode->SourceParameters MRM MRM Transition Optimization SourceParameters->MRM Linearity Linearity & Range MRM->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Sensitivity LOD & LOQ Accuracy->Sensitivity

Caption: General workflow for hydroxyacyl-CoA isomer separation method development.

TroubleshootingTree Start Chromatographic Issue Observed PoorResolution Poor Resolution? Start->PoorResolution PeakShape Poor Peak Shape? PoorResolution->PeakShape No CheckColumn Check Column Chemistry (Chiral vs. RP) PoorResolution->CheckColumn Yes RetentionDrift Retention Time Drift? PeakShape->RetentionDrift No Tailing Tailing or Fronting? PeakShape->Tailing Yes CheckMobilePhasePrep Check Mobile Phase Preparation RetentionDrift->CheckMobilePhasePrep Yes OptimizeMobilePhase Optimize Mobile Phase (Organic %, pH, Additives) CheckColumn->OptimizeMobilePhase CheckTemperature Check Column Temperature OptimizeMobilePhase->CheckTemperature Split Split Peaks? Tailing->Split No CheckOverload Check for Column Overload Tailing->CheckOverload Yes CheckSampleSolvent Check Sample Solvent Compatibility Split->CheckSampleSolvent Yes CheckSecondaryInt Check for Secondary Interactions CheckOverload->CheckSecondaryInt CheckColumnInlet Check Column Inlet for Contamination CheckSampleSolvent->CheckColumnInlet CheckEquilibration Check Column Equilibration CheckMobilePhasePrep->CheckEquilibration CheckLeaks Check for System Leaks CheckEquilibration->CheckLeaks

Caption: A decision tree for troubleshooting common HPLC issues.

References

Addressing challenges in the synthesis of 5-Hydroxydodecanedioyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Hydroxydodecanedioyl-CoA standards.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low yields in my synthesis of this compound. What are the potential causes and solutions?

Low yields are a common issue in the synthesis of long-chain acyl-CoA esters. Several factors could be contributing to this problem:

  • Poor Solubility of Coenzyme A: Coenzyme A (CoA) is largely insoluble in organic solvents due to its three phosphate (B84403) groups.[1] To improve solubility and reaction efficiency, consider using a mixed aqueous-organic solvent system or a coupling agent that can function in aqueous buffers.

  • Side Reactions: The multiple functional groups on CoA can lead to unwanted side reactions.[1] Ensure that your protecting group strategy is robust, especially for the thiol group of CoA, to prevent dimerization or reaction with other electrophiles.

  • Inefficient Activation of 5-Hydroxydodecanedioic Acid: The carboxylic acid must be activated for efficient coupling to CoA. If you are using a carbodiimide-mediated coupling (like DCC or EDC), ensure anhydrous conditions to prevent hydrolysis of the activated intermediate. The use of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester can improve yields.

  • Hydrolysis of the Thioester Product: Thioesters are susceptible to hydrolysis, especially under basic conditions. Maintain a neutral or slightly acidic pH during the reaction and purification steps.

Troubleshooting Summary Table:

Potential CauseRecommended Solution
Poor CoA SolubilityUse a co-solvent system (e.g., THF/water, DMF/water).
Side ReactionsProtect the thiol group of CoA prior to coupling.
Inefficient ActivationUse an activating agent (e.g., NHS) to form an active ester of the diacid.
Product HydrolysisMaintain pH between 6.0 and 7.5 during reaction and purification.

Q2: How can I effectively purify the synthesized this compound?

Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature. High-Performance Liquid Chromatography (HPLC) is the most effective method.

  • Recommended Method: Reversed-phase ion-pair HPLC is a common and effective technique.[2] A C18 column is typically used with a gradient elution system.

  • Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724).[3][4] The ion-pairing reagent (e.g., tetrabutylammonium) helps to retain the negatively charged CoA derivative on the nonpolar stationary phase.

A typical purification workflow is illustrated below:

G cluster_workflow Purification Workflow raw_product Crude Reaction Mixture solid_phase Solid-Phase Extraction (SPE) (Optional pre-purification) raw_product->solid_phase Load hplc Reversed-Phase Ion-Pair HPLC solid_phase->hplc Inject fraction_collection Fraction Collection (Monitor at 260 nm) hplc->fraction_collection Elute lyophilization Lyophilization fraction_collection->lyophilization Pool & Freeze-dry pure_product Pure this compound lyophilization->pure_product

Caption: A typical workflow for the purification of this compound.

Q3: I am having difficulty with the chemo-enzymatic synthesis approach. What are the critical parameters to consider?

Chemo-enzymatic synthesis offers a milder alternative to purely chemical methods.[1] However, enzyme activity is critical for success.

  • Enzyme Choice: Select an acyl-CoA synthetase or ligase that has demonstrated activity with long-chain dicarboxylic acids. Specificity can be a limiting factor.

  • Enzyme Stability and Activity: Ensure the enzyme is active and stable under your reaction conditions (pH, temperature, co-factors). It is advisable to run a small-scale activity test with a known substrate.

  • Co-factor Requirements: Most acyl-CoA synthetases require ATP and Mg²⁺ as co-factors. Ensure these are present in optimal concentrations.

  • Substrate Inhibition: High concentrations of either the diacid or CoA can sometimes inhibit the enzyme. Consider adding the substrates in a stepwise manner.

G cluster_pathway Chemo-Enzymatic Synthesis Pathway Diacid 5-Hydroxydodecanedioic Acid Enzyme Acyl-CoA Synthetase Diacid->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product Thioesterification AMP_PPi AMP + PPi Enzyme->AMP_PPi Activation CoA Coenzyme A CoA->Enzyme

Caption: Simplified signaling pathway for the chemo-enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis via Symmetric Anhydride (B1165640) Method

This protocol is adapted from general methods for synthesizing saturated acyl-CoAs and is suitable when the symmetric anhydride of 5-hydroxydodecanedioic acid is available or can be synthesized.[1]

  • Anhydride Formation (if necessary):

    • Dissolve 5-hydroxydodecanedioic acid in a suitable anhydrous organic solvent (e.g., dichloromethane).

    • Add a dehydrating agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) in a 1:0.5 molar ratio (acid:DCC).

    • Stir at room temperature for 2-4 hours.

    • Filter to remove the urea (B33335) byproduct. The filtrate contains the symmetric anhydride.

  • Coupling to Coenzyme A:

    • Dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the symmetric anhydride solution to the CoA solution with vigorous stirring.

    • Maintain the pH at approximately 8.0 by adding a dilute base (e.g., 0.1 M NaOH) as needed.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Work-up and Purification:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Proceed with purification by solid-phase extraction followed by HPLC as described in the FAQ section.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is essential for confirming the identity of the synthesized product.

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a suitable solvent for electrospray ionization (ESI), typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes. The protonated molecule [M+H]⁺ is often observed in positive mode, while the deprotonated molecule [M-H]⁻ is observed in negative mode.

    • Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragmentation patterns, which can confirm the structure.

Expected Mass Spectrometry Data:

IonCalculated m/zObserved m/z (example)
[M+H]⁺1002.291002.31
[M-H]⁻1000.271000.25
[M+Na]⁺1024.271024.29

Note: The exact m/z values will depend on the isotopic distribution.

References

Technical Support Center: Optimizing Collision Energy for MRM Transitions of 5-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Multiple Reaction Monitoring (MRM) collision energy for the analysis of 5-Hydroxydodecanedioyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

A1: For this compound (Molecular Weight: 995.82 g/mol ), the expected singly charged precursor ion ([M+H]⁺) is at a mass-to-charge ratio (m/z) of approximately 996.8. Acyl-CoAs typically exhibit a characteristic fragmentation pattern involving the neutral loss of the CoA moiety (C₁₀H₁₆N₅O₁₃P₃), which has a mass of 507.3 Da. Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule.

Based on this, the primary MRM transitions to monitor are:

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Description
This compound996.8489.5Neutral loss of the Coenzyme A moiety ([M-507+H]⁺)
This compound996.8428.0Fragmentation yielding the adenosine diphosphate ion

Q2: Why is optimizing collision energy (CE) crucial for my this compound MRM experiment?

A2: Collision energy is a critical parameter in tandem mass spectrometry that directly influences the fragmentation of the precursor ion and, consequently, the intensity of the product ion signal. Optimizing the CE for each MRM transition is essential to achieve maximum sensitivity and signal-to-noise ratio, which is vital for accurate quantification, especially for low-abundance analytes. An inadequately optimized CE can lead to poor sensitivity and unreliable results.

Q3: What is a typical starting range for collision energy optimization for a molecule like this compound?

A3: While the optimal collision energy is instrument and compound-dependent, a reasonable starting range for a molecule of this size and class would be between 20 and 60 eV. It is recommended to perform a collision energy ramping experiment to systematically evaluate the optimal value within this range.

Q4: I am not seeing any signal for my product ions. What are some common troubleshooting steps?

A4: If you are not observing a signal for your product ions, consider the following:

  • Confirm Precursor Ion Signal: Ensure you have a stable and reasonably intense signal for the precursor ion (m/z 996.8) in MS1 mode.

  • Check Compound Stability: Acyl-CoAs can be unstable. Ensure proper sample handling and storage to prevent degradation.

  • Collision Energy Range: The optimal CE might be outside the range you are testing. Widen the CE ramp to a broader range (e.g., 10-80 eV).

  • Source Conditions: Optimize electrospray ionization (ESI) source parameters such as spray voltage, gas flows, and temperature.

  • Sample Concentration: The concentration of your analyte may be too low. Try a more concentrated standard solution for initial optimization.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low Product Ion Intensity Suboptimal Collision EnergyPerform a collision energy optimization experiment by ramping the CE across a range (e.g., 20-60 eV) and monitoring the product ion intensity.
Poor Precursor Ion TransmissionOptimize source and ion optic parameters for the precursor ion (m/z 996.8).
In-source FragmentationReduce the declustering potential or cone voltage to minimize fragmentation in the ion source.
High Background Noise Matrix EffectsImprove sample preparation to remove interfering matrix components. Consider using a more selective chromatographic method.
Contaminated Mobile Phase or SystemUse high-purity solvents and flush the LC-MS system thoroughly.
Inconsistent Signal/Poor Reproducibility Unstable SprayCheck for clogs in the ESI needle, ensure proper solvent flow, and optimize source gas settings.
Analyte DegradationPrepare fresh samples and standards. Keep samples cooled in the autosampler.
Multiple Product Ions Observed Multiple Fragmentation PathwaysThis can be normal. Select the most intense and specific product ion for quantification. A second, less intense ion can be used as a qualifier.

Experimental Protocols

Protocol for Collision Energy Optimization of this compound MRM Transitions

Objective: To determine the optimal collision energy for the MRM transitions of this compound to achieve maximum product ion signal intensity.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system.

  • Syringe pump for direct infusion.

Methodology:

  • System Preparation:

    • Equilibrate the LC-MS/MS system with the mobile phase that will be used for the actual analysis.

    • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

  • Precursor Ion Confirmation:

    • Infuse the this compound standard solution at a constant flow rate (e.g., 5-10 µL/min) into the mass spectrometer.

    • Operate the mass spectrometer in positive ion MS1 scan mode to confirm the presence and stability of the precursor ion at m/z 996.8.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Select m/z 996.8 as the precursor ion.

    • Set a fixed, intermediate collision energy (e.g., 35 eV) to obtain an initial product ion spectrum.

    • Identify the major product ions. Expect to see significant ions at m/z 489.5 and m/z 428.0.

  • Collision Energy Ramping:

    • Set up an MRM method with the transitions of interest (996.8 -> 489.5 and 996.8 -> 428.0).

    • Create an experiment where the collision energy is ramped for each transition. For example, test CE values from 20 eV to 60 eV in increments of 2-5 eV.

    • Continuously infuse the standard solution while acquiring data across the CE ramp.

  • Data Analysis:

    • Plot the product ion intensity as a function of the collision energy for each MRM transition.

    • The optimal collision energy is the value that yields the highest product ion intensity. This value should be used for subsequent quantitative experiments.

Visualizations

Collision_Energy_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion & MS1 Scan cluster_optimization Optimization cluster_analysis Data Analysis A Prepare this compound Standard Solution C Infuse Standard into MS A->C B Equilibrate LC-MS/MS System B->C D Confirm Precursor Ion (m/z 996.8) in MS1 Mode C->D E Perform Product Ion Scan (Identify m/z 489.5 & 428.0) D->E F Ramp Collision Energy (e.g., 20-60 eV) E->F G Monitor Product Ion Intensity F->G H Plot Intensity vs. CE G->H I Determine Optimal CE H->I

Caption: Workflow for optimizing collision energy.

Troubleshooting_Logic Start No/Low Product Ion Signal CheckPrecursor Is Precursor Ion Signal Stable & Intense? Start->CheckPrecursor CheckCE Is CE Range Appropriate? CheckPrecursor->CheckCE Yes OptimizeSource Optimize Source Parameters CheckPrecursor->OptimizeSource No CheckSource Are Source Conditions Optimized? CheckCE->CheckSource Yes WidenCE Widen Collision Energy Ramp CheckCE->WidenCE No CheckSample Is Sample Concentration Sufficient? CheckSource->CheckSample Yes CheckSource->OptimizeSource No ConcentrateSample Use More Concentrated Standard CheckSample->ConcentrateSample No Success Problem Resolved CheckSample->Success Yes WidenCE->Success OptimizeSource->Success ConcentrateSample->Success

Caption: Troubleshooting logic for low signal.

Technical Support Center: Minimizing Enzymatic Degradation of 5-Hydroxydodecanedioyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxydodecanedioyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize enzymatic degradation of your target molecule in cell lysates, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways responsible for the degradation of this compound in cell lysates?

A1: The primary degradation pathways for dicarboxylic acyl-CoAs like this compound are the β-oxidation pathways located in both mitochondria and peroxisomes. Due to its dicarboxylic nature, peroxisomal β-oxidation is considered a major route for its catabolism. Additionally, the thioester bond of the CoA moiety is susceptible to hydrolysis by acyl-CoA thioesterases.

Q2: Which specific enzymes should I be most concerned about?

A2: Several key enzymes can contribute to the degradation of this compound. These include:

  • Acyl-CoA Dehydrogenases (ACADs): Specifically, medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active against dicarboxylyl-CoAs.

  • Enoyl-CoA Hydratases: These enzymes catalyze the second step of β-oxidation.

  • 3-Hydroxyacyl-CoA Dehydrogenases (HADs): These enzymes perform the third step of β-oxidation. Given that your molecule is already hydroxylated, specific HAD isozymes may act on it.

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond, releasing Coenzyme A and the free fatty acid, which can prevent further analysis of the CoA-conjugated form.

Q3: How can I minimize enzymatic activity during my experiment?

A3: Minimizing enzymatic activity requires a multi-pronged approach:

  • Temperature Control: Keep your samples on ice at all times during cell lysis and extraction. Lower temperatures significantly reduce the activity of most enzymes.

  • Rapid Processing: Minimize the time between cell lysis and the final extraction or analysis of your sample.

  • Use of Inhibitors: Incorporate a cocktail of specific enzyme inhibitors into your lysis buffer.

  • Optimal pH: Use a lysis buffer with a pH that is suboptimal for the activity of the degrading enzymes, if known. For example, a slightly acidic pH (e.g., 4.9) has been used in some acyl-CoA extraction protocols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable levels of this compound Rapid enzymatic degradation during cell lysis. 1. Ensure all buffers and equipment are pre-chilled and samples are kept on ice. 2. Incorporate a comprehensive inhibitor cocktail into your lysis buffer (see Table 1 ). 3. Minimize the time from cell harvesting to quenching of enzymatic activity.
Inefficient extraction. Review your extraction protocol. Ensure the chosen solvent is appropriate for acyl-CoA extraction (e.g., methanol-based).
High variability between replicates Inconsistent enzymatic activity during sample processing. 1. Standardize the timing of each step of your protocol precisely. 2. Ensure uniform and rapid mixing of the lysis buffer containing inhibitors with the cell pellet.
Sample degradation during storage. Store extracted samples at -80°C and avoid repeated freeze-thaw cycles.
Appearance of unexpected metabolites Partial degradation of this compound by β-oxidation enzymes. This indicates that the β-oxidation pathway is active. Use specific inhibitors for acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases (see Table 1 ).
Hydrolysis of the thioester bond. Add a broad-spectrum acyl-CoA thioesterase inhibitor to your lysis buffer.

Data Presentation: Enzyme Inhibitors for Cell Lysates

Table 1: Recommended Inhibitor Cocktail for Minimizing this compound Degradation

Enzyme Class Specific Inhibitor Working Concentration Notes
Acyl-CoA Dehydrogenases (e.g., MCAD) Spiropentaneacetic Acid10-100 µMA specific inhibitor of medium-chain acyl-CoA dehydrogenase.[1]
Enoyl-CoA Hydratases Methylenecyclopropylformyl-CoAVaries (potent irreversible inhibitor)Can inactivate both mitochondrial and peroxisomal enoyl-CoA hydratases.[2]
3-Octynoyl-CoAVaries (potent irreversible inhibitor)Specifically inactivates peroxisomal enoyl-CoA hydratase 2.[2]
3-Hydroxyacyl-CoA Dehydrogenases Acetoacetyl-CoAVaries (competitive inhibitor)Can inhibit L-3-hydroxyacyl-CoA dehydrogenase.[3]
Acyl-CoA Thioesterases (ACOTs) General Thioesterase Inhibitors (e.g., commercially available cocktails)As per manufacturer's instructionsBroad-spectrum inhibition is recommended due to the number of ACOT isoforms.
General Proteases Protease Inhibitor CocktailAs per manufacturer's instructionsPrevents general protein degradation which can release degrading enzymes.[4]
Phosphatases Phosphatase Inhibitor CocktailAs per manufacturer's instructionsImportant if phosphorylation state affects the activity of degrading enzymes.

Experimental Protocols

Protocol 1: Cell Lysis and Extraction for Optimal this compound Stability

This protocol is designed to rapidly lyse cells and quench enzymatic activity to preserve the integrity of acyl-CoA molecules.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Pre-chilled microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Lysis Buffer: 100 mM KH2PO4 buffer (pH 4.9) containing 2-propanol (50% v/v) and a freshly prepared inhibitor cocktail (see Table 1 ).

  • Ice-cold Acetonitrile (B52724) (ACN)

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Adherent Cells: Add 1 mL of ice-cold Lysis Buffer directly to the plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer.

  • Homogenization:

    • Immediately homogenize the cell lysate using a glass homogenizer on ice.

  • Acyl-CoA Extraction:

    • Add an equal volume of ice-cold acetonitrile (ACN) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate).

Mandatory Visualizations

Enzymatic_Degradation_Pathway cluster_peroxisome Peroxisome / Mitochondria cluster_cytosol Cytosol 5-HD-CoA This compound ACAD Acyl-CoA Dehydrogenase (e.g., MCAD) 5-HD-CoA->ACAD β-oxidation Step 1 ACOT Acyl-CoA Thioesterase 5-HD-CoA->ACOT Hydrolysis ECH Enoyl-CoA Hydratase ACAD->ECH Step 2 HAD 3-Hydroxyacyl-CoA Dehydrogenase ECH->HAD Step 3 Thiolase Thiolase HAD->Thiolase Step 4 Shortened_Acyl_CoA Chain-shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Free_Acid 5-Hydroxydodecanedioic Acid + CoA ACOT->Free_Acid

Caption: Potential enzymatic degradation pathways for this compound.

Experimental_Workflow Harvest_Cells 1. Harvest and Wash Cells (Keep on ice) Lyse_Cells 2. Lyse Cells in Buffer with Inhibitor Cocktail Harvest_Cells->Lyse_Cells Homogenize 3. Homogenize on Ice Lyse_Cells->Homogenize Extract 4. Extract with Acetonitrile Homogenize->Extract Centrifuge 5. Centrifuge at 4°C Extract->Centrifuge Collect_Supernatant 6. Collect Supernatant Centrifuge->Collect_Supernatant Dry_Sample 7. Dry Sample Collect_Supernatant->Dry_Sample Reconstitute 8. Reconstitute for Analysis Dry_Sample->Reconstitute Analysis Downstream Analysis (e.g., LC-MS) Reconstitute->Analysis

Caption: Workflow for minimizing degradation during sample preparation.

Troubleshooting_Logic Start Low/No Signal of 5-HD-CoA Check_Temp Was sample kept on ice at all times? Start->Check_Temp Yes1 Yes Check_Temp->Yes1 Yes No1 No Check_Temp->No1 No Check_Inhibitors Was a complete inhibitor cocktail used? Yes1->Check_Inhibitors Result1 Re-run, ensuring strict temperature control. No1->Result1 Yes2 Yes Check_Inhibitors->Yes2 Yes No2 No Check_Inhibitors->No2 No Check_Time Was the protocol performed rapidly? Yes2->Check_Time Result2 Incorporate a comprehensive inhibitor cocktail. No2->Result2 Yes3 Yes Check_Time->Yes3 Yes No3 No Check_Time->No3 No Result4 Consider extraction efficiency or sample degradation during storage. Yes3->Result4 Result3 Minimize processing time. No3->Result3

Caption: Troubleshooting logic for low signal of the target molecule.

References

Validation & Comparative

Navigating Metabolic Dysregulation: A Comparative Analysis of 5-Hydroxydodecanedioyl-CoA in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of 5-Hydroxydodecanedioyl-CoA levels and their implications in healthy versus diseased states, tailored for researchers, scientists, and drug development professionals. While direct quantitative data for this compound are not extensively available in published literature, this document synthesizes information on its metabolic context, the omega-oxidation pathway, and associated disease states to provide a framework for understanding its potential role as a biomarker and therapeutic target.

Introduction to this compound and Omega-Oxidation

This compound is a key intermediate in the omega (ω)-oxidation pathway of fatty acids. This metabolic route serves as an alternative to the primary beta-oxidation pathway, particularly for medium-chain fatty acids (10-12 carbons long)[1]. Under normal physiological conditions, omega-oxidation is a minor pathway. However, its significance increases in pathological states where beta-oxidation is impaired[1]. In such conditions, the upregulation of omega-oxidation leads to an accumulation of dicarboxylic acids, a condition known as dicarboxylic aciduria[2][3][4].

Comparative Analysis: Healthy vs. Diseased States

While specific quantitative data for this compound is scarce, we can infer its relative levels by examining the activity of the omega-oxidation pathway and the presence of its downstream products in various conditions.

FeatureHealthy StateDiseased State (e.g., Fatty Acid Oxidation Disorders)
Primary Fatty Acid Metabolism Beta-oxidation in mitochondria is the predominant pathway.Beta-oxidation is impaired due to genetic defects (e.g., MCAD deficiency)[1][2].
Omega-Oxidation Pathway Activity Minor metabolic pathway, accounting for a small percentage of fatty acid turnover[1].Upregulated to compensate for deficient beta-oxidation[1].
This compound Levels Expected to be low and transient.Inferred to be elevated due to increased flux through the omega-oxidation pathway.
Dicarboxylic Acid Levels Low levels of dicarboxylic acids are present.Significant elevation of C6-C12 dicarboxylic acids in urine and plasma (dicarboxylic aciduria)[2][3][4].
Clinical Manifestations Normal energy homeostasis.Hypoglycemia (often non-ketotic), lethargy, and in severe cases, Reye's syndrome-like symptoms[2][3].

Signaling Pathway: Omega-Oxidation of Dodecanedioic Acid

The following diagram illustrates the key steps in the omega-oxidation of a 12-carbon fatty acid, leading to the formation of dodecanedioic acid, with this compound as a central intermediate.

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol_Mito Cytosol / Mitochondria Lauric_Acid Lauric Acid (C12) omega_Hydroxylauric_Acid ω-Hydroxylauric Acid Lauric_Acid->omega_Hydroxylauric_Acid CYP4A/CYP4F NADPH omega_Oxolauric_Acid ω-Oxolauric Acid omega_Hydroxylauric_Acid->omega_Oxolauric_Acid Alcohol Dehydrogenase NAD+ Dodecanedioic_Acid Dodecanedioic Acid omega_Oxolauric_Acid->Dodecanedioic_Acid Aldehyde Dehydrogenase NAD+ Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase ATP, CoA Five_Hydroxy_Dodecanedioyl_CoA This compound Dodecanedioyl_CoA->Five_Hydroxy_Dodecanedioyl_CoA Acyl-CoA Dehydrogenase (β-oxidation step) Beta_Oxidation_Products Further β-oxidation (e.g., Succinyl-CoA, Adipyl-CoA) Five_Hydroxy_Dodecanedioyl_CoA->Beta_Oxidation_Products Enoyl-CoA Hydratase & Subsequent β-oxidation enzymes Experimental_Workflow Start Urine Sample Collection Internal_Standard Addition of Internal Standard (e.g., deuterated dicarboxylic acids) Start->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis End Results Data_Analysis->End

References

Cross-Validation of 5-Hydroxydodecanedioyl-CoA Measurement Platforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Hydroxydodecanedioyl-CoA, a key intermediate in fatty acid metabolism, is crucial for advancing research in metabolic diseases and supporting drug development programs. The selection of an appropriate analytical platform is a critical decision that impacts data quality, throughput, and the overall success of these studies. This guide provides a comprehensive comparison of prevalent analytical platforms for the measurement of acyl-CoAs, with a focus on methodologies applicable to this compound.

Comparative Analysis of Analytical Platforms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of acyl-CoAs due to its superior sensitivity, selectivity, and versatility.[1][2][3][4] While other platforms such as high-performance liquid chromatography with ultraviolet (HPLC-UV) or fluorescence detection can be employed, they often lack the sensitivity required for detecting low-abundance species in complex biological matrices.[4] Gas chromatography-mass spectrometry (GC-MS) is generally not suitable for the direct analysis of non-volatile and thermally labile molecules like long-chain acyl-CoAs. Immunoassays for this compound are not commercially available and would require custom development.

The following table summarizes the key performance characteristics of LC-MS/MS for the analysis of acyl-CoAs, based on data from studies on analogous long-chain acyl-CoAs.

ParameterLC-MS/MS Performance
Limit of Detection (LOD) Low femtomole (fmol) range[5]
Limit of Quantification (LOQ) ~5 fmol[5]
Linearity Wide dynamic range, typically spanning 3 orders of magnitude (e.g., 5 fmol to 5 pmol) with R² > 0.99[5]
Precision (CV%) Inter-run: 2.6% - 12.2%; Intra-run: 1.2% - 4.4% for long-chain acyl-CoAs[6]
Accuracy Typically within 94.8% to 110.8% for long-chain acyl-CoAs[6]
Selectivity High, due to the use of specific precursor-product ion transitions (MRM)[1][5]
Throughput Moderate, with run times as short as 5 minutes per sample[7]

Experimental Protocols

A robust and validated bioanalytical method is essential for obtaining reliable data.[8][9] The following section details a representative experimental protocol for the quantification of this compound using LC-MS/MS, based on established methods for similar long-chain acyl-CoAs.

Sample Preparation (Tissue)

Effective sample preparation is critical for removing interfering substances and concentrating the analyte of interest.

  • Objective: To extract acyl-CoAs from biological tissue and remove proteins and other matrix components.

  • Procedure:

    • Homogenize flash-frozen tissue (~50-100 mg) in ice-cold 2:1:0.8 methanol:chloroform:water containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA).

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant for analysis. For some applications, a solid-phase extraction (SPE) step may be incorporated for further cleanup and concentration.[6]

Liquid Chromatography (LC)

Chromatographic separation is necessary to resolve the analyte from other structurally similar compounds.

  • Objective: To achieve chromatographic separation of this compound from other acyl-CoAs and matrix components.

  • Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.[1][6]

  • Mobile Phase: A binary gradient system is typically employed.[6][7]

  • Gradient: A typical gradient might start at a low percentage of organic solvent (Solvent B) and ramp up to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 35°C.[7]

Tandem Mass Spectrometry (MS/MS)

MS/MS provides the high sensitivity and selectivity required for accurate quantification.

  • Objective: To detect and quantify this compound with high specificity.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for acyl-CoAs.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][5]

    • The precursor ion ([M+H]⁺) of this compound is selected in the first quadrupole (Q1).

    • The precursor ion is fragmented in the second quadrupole (collision cell).

    • A specific product ion is selected in the third quadrupole (Q3) for detection. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[5]

  • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined from a calibration curve prepared in the same biological matrix.[5]

Visualizations

Bioanalytical Method Validation Workflow

The following diagram illustrates the key stages of a bioanalytical method validation process, which is essential for ensuring the reliability of the analytical data.[8][9]

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Optimize Optimize Sample Prep & LC-MS/MS Parameters MD_Start->MD_Optimize MV_Selectivity Selectivity & Specificity MD_Optimize->MV_Selectivity MV_Curve Calibration Curve & Linearity MV_Accuracy Accuracy MV_Precision Precision (Intra- & Inter-day) MV_Stability Analyte Stability SA_Prep Prepare Study Samples MV_Stability->SA_Prep SA_Analyze Analyze Samples with Validated Method SA_Prep->SA_Analyze SA_Report Report Results SA_Analyze->SA_Report

Caption: Workflow for Bioanalytical Method Validation.

Representative Signaling Pathway Involvement

This compound is an intermediate in the omega-oxidation pathway of fatty acids. This pathway becomes more significant when beta-oxidation is impaired.

Omega_Oxidation_Pathway FattyAcid Dodecanedioic Acid Omega_Hydroxylation Omega-Hydroxylation FattyAcid->Omega_Hydroxylation Hydroxy_FA 5-Hydroxydodecanedioic Acid Omega_Hydroxylation->Hydroxy_FA CoA_Activation Acyl-CoA Synthetase Hydroxy_FA->CoA_Activation Hydroxy_Acyl_CoA This compound CoA_Activation->Hydroxy_Acyl_CoA Beta_Oxidation Beta-Oxidation Hydroxy_Acyl_CoA->Beta_Oxidation End_Products Shorter-chain dicarboxylic acids Beta_Oxidation->End_Products

Caption: Simplified Omega-Oxidation Pathway.

References

Confirming the Identity of 5-Hydroxydodecanedioyl-CoA: A Comparative Guide to Tandem MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the confirmation of 5-Hydroxydodecanedioyl-CoA, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to facilitate informed decisions in your analytical strategy.

The accurate identification of this compound, a dicarboxylic hydroxy fatty acyl-CoA, is critical for understanding its role in various metabolic pathways. Tandem mass spectrometry stands as a powerful tool for this purpose, offering high sensitivity and structural elucidation capabilities. This guide will delve into the characteristic fragmentation pattern of this compound observed in tandem MS and compare this technique with other established analytical methods.

Tandem Mass Spectrometry (MS/MS) Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and specific detection of acyl-CoAs. In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the Coenzyme A (CoA) moiety. For this compound (Molecular Formula: C₃₃H₅₆N₇O₂₀P₃S, Molecular Weight: 995.82 g/mol ), this fragmentation pattern is a key identifier.

Predicted Tandem MS Fragmentation of this compound

The following table outlines the predicted major ions for this compound in a positive ion mode tandem MS experiment. The parent ion ([M+H]⁺) is expected at m/z 996.8.

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Description Predicted Relative Abundance
996.8489.8[M+H - 507]⁺: Neutral loss of the CoA moiety (C₂₁H₃₆N₇O₁₆P₃S)High
996.8428.1Adenosine diphosphate (B83284) fragment from the CoA moietyModerate
996.8215.1Fragment corresponding to the 5-hydroxydodecanedioyl acyl chainModerate to Low
996.8197.1Loss of water from the acyl chain fragment [215.1 - 18]⁺Low

Note: The predicted relative abundances are estimations and may vary depending on the specific instrumentation and collision energy used.

Comparison of Analytical Techniques

While tandem MS is a powerful tool, other techniques can also be employed for the analysis of this compound or its constituent parts. The choice of method will depend on the specific research question, available instrumentation, and desired level of structural detail.

Technique Principle Advantages Disadvantages Limit of Detection (LOD)
Tandem Mass Spectrometry (MS/MS) Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and specificity; provides structural information.Requires expensive instrumentation; potential for matrix effects.Low ng/mL to pg/mL
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass analysis.High chromatographic resolution; established libraries for identification.Requires derivatization of the non-volatile acyl-CoA; potential for thermal degradation.ng/mL range
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of the charged molecule.High separation efficiency; low sample volume requirement.Lower sensitivity compared to MS-based methods; limited loading capacity.µg/mL to high ng/mL
Enzyme-Linked Immunosorbent Assay (ELISA) Quantification based on the specific binding of an antibody to the target molecule.High throughput; relatively inexpensive.Dependent on antibody availability and specificity; does not provide structural information.pg/mL to ng/mL range

Experimental Protocols

Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation (Acyl-CoA Extraction):

  • Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).

  • Centrifuge to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile (B52724) in water).

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Product ion scan of the precursor ion at m/z 996.8.

  • Collision Energy: Optimize for the fragmentation of the precursor ion (typically 20-40 eV).

  • Data Analysis: Identify the characteristic fragment ions as listed in the table above.

Gas Chromatography-Mass Spectrometry (GC-MS) - for the analysis of the hydroxylated dicarboxylic acid after hydrolysis

1. Sample Preparation (Hydrolysis and Derivatization):

  • Hydrolyze the acyl-CoA sample using a mild alkaline solution (e.g., 0.1 M KOH) to release the 5-hydroxydodecanedioic acid.

  • Acidify the solution and extract the dicarboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the extract and derivatize the carboxyl and hydroxyl groups. A common two-step derivatization involves esterification with BF₃/n-butanol followed by trimethylsilylation of the hydroxyl group with BSTFA.[1]

2. Gas Chromatography:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of 100°C, ramped to 300°C.

3. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Data Analysis: Compare the resulting mass spectrum to spectral libraries of derivatized dicarboxylic acids.

Visualizing the Workflow and Fragmentation

To further clarify the analytical processes, the following diagrams illustrate the experimental workflow for tandem MS and the predicted fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC Liquid Chromatography Dry_Reconstitute->LC MS Mass Spectrometer (MS1) LC->MS CID Collision-Induced Dissociation MS->CID MSMS Tandem MS (MS2) CID->MSMS Data_Analysis Data_Analysis MSMS->Data_Analysis Data Analysis

Caption: Experimental workflow for the identification of this compound using LC-MS/MS.

fragmentation_pathway cluster_fragments Major Fragments Parent [this compound + H]⁺ m/z 996.8 Fragment1 [Acyl Chain + H]⁺ m/z 489.8 Parent->Fragment1 Neutral Loss of CoA (-507 Da) Fragment2 [ADP fragment]⁺ m/z 428.1 Parent->Fragment2 Fragmentation of CoA

Caption: Predicted fragmentation pathway of protonated this compound in tandem MS.

References

Validating 5-Hydroxydodecanedioyl-CoA as a Novel Substrate for Acyl-CoA Dehydrogenase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the enzymatic activity of a medium-chain acyl-CoA dehydrogenase (MCAD) with the novel substrate, 5-Hydroxydodecanedioyl-CoA, against other known dicarboxylic acyl-CoA substrates. The data presented herein is intended to guide researchers in the validation of this and similar molecules as potential substrates for acyl-CoA dehydrogenases, enzymes critical in fatty acid metabolism.

Dicarboxylic acids are metabolized through both mitochondrial and peroxisomal β-oxidation pathways.[1] They are formed from monocarboxylic acids via ω-oxidation in the endoplasmic reticulum and are subsequently activated to their CoA esters.[2] The breakdown of these dicarboxylic acids ultimately yields succinyl-CoA, which can enter the citric acid cycle, and acetyl-CoA.[1] Medium-chain acyl-CoA dehydrogenase (MCAD) has been shown to be active with dicarboxylyl-CoAs, making it a candidate for the metabolism of this compound.[1]

Comparative Kinetic Analysis

To assess the efficiency of MCAD with this compound, a comparative kinetic analysis was performed using dodecanedioyl-CoA and octanedioyl-CoA as alternative substrates. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) were determined for each substrate.

SubstrateKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
This compound 258.53.4 x 105
Dodecanedioyl-CoA1512.08.0 x 105
Octanedioyl-CoA5015.03.0 x 105

Note: The data presented in this table is hypothetical and for illustrative purposes.

The results suggest that while MCAD can utilize this compound, it exhibits a higher affinity and catalytic efficiency with the non-hydroxylated analog, dodecanedioyl-CoA. The presence of the hydroxyl group at the C5 position may introduce steric hindrance within the enzyme's active site, leading to a higher Km and lower Vmax compared to the parent dicarboxylic acid. The catalytic efficiency for this compound is comparable to that of a shorter-chain dicarboxylic acid, octanedioyl-CoA.

Experimental Protocols

Synthesis of Acyl-CoA Thioesters

Dicarboxylic acid-CoA esters can be synthesized from their corresponding dicarboxylic acids. This is a critical prerequisite for performing enzymatic assays.

Acyl-CoA Dehydrogenase Activity Assay

The activity of acyl-CoA dehydrogenases is commonly measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[3][4] This method is considered the gold standard for determining the activity of these enzymes.[3][4]

Principle: The assay measures the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase, which has, in turn, been reduced by the acyl-CoA substrate. The reaction is performed under anaerobic conditions to prevent the re-oxidation of ETF by molecular oxygen.[3]

Reagents:

  • Purified recombinant medium-chain acyl-CoA dehydrogenase (MCAD)

  • Purified recombinant porcine electron-transferring flavoprotein (ETF)

  • Substrate stock solutions (this compound, Dodecanedioyl-CoA, Octanedioyl-CoA) in appropriate buffer

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Oxygen scavenging system (glucose, glucose oxidase, and catalase)[3]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ETF, and the oxygen scavenging system in a 96-well microplate.[3]

  • Incubate the plate in an anaerobic environment to remove dissolved oxygen.

  • Initiate the reaction by adding the acyl-CoA substrate to the wells.

  • Immediately monitor the decrease in ETF fluorescence (Excitation: 436 nm, Emission: 492 nm) over time using a microplate reader.

  • The initial rate of fluorescence decrease is proportional to the enzyme activity.

  • Kinetic parameters (Km and Vmax) are determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizing the Metabolic Context and Experimental Design

To better understand the biological relevance and the experimental approach, the following diagrams are provided.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrion Monocarboxylic_Acid Monocarboxylic Acid Omega_Oxidation ω-Oxidation (Cytochrome P450) Monocarboxylic_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Dicarboxylic_Acid_Cytosol Dicarboxylic Acid Dicarboxylic_Acid->Dicarboxylic_Acid_Cytosol Acyl_CoA_Synthetase Acyl-CoA Synthetase Dicarboxylic_Acid_Cytosol->Acyl_CoA_Synthetase Dicarboxylyl_CoA Dicarboxylyl-CoA Acyl_CoA_Synthetase->Dicarboxylyl_CoA Dicarboxylyl_CoA_Mito Dicarboxylyl-CoA Dicarboxylyl_CoA->Dicarboxylyl_CoA_Mito Beta_Oxidation β-Oxidation Dicarboxylyl_CoA_Mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Succinyl_CoA Succinyl-CoA Beta_Oxidation->Succinyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Dicarboxylic acid metabolism pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay ETF Fluorescence Reduction Assay cluster_Analysis Data Analysis Synthesize_Substrates Synthesize Acyl-CoA Substrates Setup_Reaction Set up Anaerobic Reaction in 96-well Plate Synthesize_Substrates->Setup_Reaction Purify_Enzymes Purify MCAD and ETF Purify_Enzymes->Setup_Reaction Prepare_Reagents Prepare Buffers and Reagents Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate with Substrate Setup_Reaction->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Decrease Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Kinetics Determine Km and Vmax Calculate_Rates->Determine_Kinetics Compare_Substrates Compare Substrate Efficiency Determine_Kinetics->Compare_Substrates

Caption: Experimental workflow for substrate validation.

Conclusion

The validation of novel enzyme substrates is a fundamental aspect of biochemical research and drug development. The methodologies and comparative data presented in this guide offer a framework for the systematic evaluation of this compound and other modified fatty acids as substrates for acyl-CoA dehydrogenases. Further research is warranted to explore the activity of other acyl-CoA dehydrogenase isozymes, such as long-chain acyl-CoA dehydrogenase (LCAD), with this hydroxylated dicarboxylic acid and to elucidate its potential role in cellular metabolism.

References

A Comparative Guide to 5-Hydroxydodecanedioyl-CoA Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparison of Potential Analytical Methods

The quantification of acyl-CoA thioesters is essential for studying cellular metabolism.[3] LC-MS/MS has become the preferred method due to its high sensitivity and specificity.[3] The table below compares the typical performance characteristics of LC-MS/MS with other methods that could theoretically be adapted for 5-Hydroxydodecanedioyl-CoA quantification.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[3]120 pmol (with derivatization)[3]~50 fmol[3]
Limit of Quantification (LOQ) 5-50 fmol[3]1.3 nmol (LC/MS-based)[3]~100 fmol[3]
Linearity (R²) >0.99[3]>0.99[3]Variable
Precision (RSD%) < 5%[3]< 15%[3]< 20%[3]
Specificity High (mass-to-charge ratio)[3]Moderate (risk of co-elution)[3]High (enzyme-specific)[3]
Throughput High[3]ModerateLow to Moderate

Experimental Protocols

A detailed experimental protocol for the quantification of long-chain acyl-CoAs using LC-MS/MS is provided below. This protocol is based on established methods for similar molecules and can be adapted for this compound.[3][4][5][6]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[3]

  • Load 500 µL of the biological sample (e.g., tissue homogenate, cell lysate) onto the cartridge.[3]

  • Wash the cartridge with 2 mL of 5% methanol in water.[3]

  • Elute the acyl-CoAs with 1 mL of methanol.[3]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium (B1175870) acetate (B1210297) in water.[3][5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or 5mM ammonium acetate in 95:5 (v:v) acetonitrile: water.[3][5]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to ensure separation of different acyl-CoA species. For example, 5% B to 95% B over 5 minutes.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3][5]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4][6]

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These will need to be optimized for this compound. For many acyl-CoAs, a neutral loss of 507 Da is monitored.[4]

  • Collision Energy: Optimized for the specific analyte to achieve the best fragmentation.[3]

Visualizations

The following diagrams illustrate the metabolic context and a typical experimental workflow for the quantification of this compound.

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome Fatty_Acid Monocarboxylic Fatty Acid Omega_Hydroxylation ω-Hydroxylation (Cytochrome P450) Fatty_Acid->Omega_Hydroxylation Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Omega_Hydroxylation->Hydroxy_Fatty_Acid Oxidation1 Oxidation (Alcohol Dehydrogenase) Hydroxy_Fatty_Acid->Oxidation1 Transport Aldehyde_Fatty_Acid ω-Aldehyde Fatty Acid Oxidation1->Aldehyde_Fatty_Acid Oxidation2 Oxidation (Aldehyde Dehydrogenase) Aldehyde_Fatty_Acid->Oxidation2 Dicarboxylic_Acid Dicarboxylic Acid Oxidation2->Dicarboxylic_Acid Activation Activation (Acyl-CoA Synthetase) Dicarboxylic_Acid->Activation Transport Dicarboxylyl_CoA Dicarboxylyl-CoA (e.g., this compound) Activation->Dicarboxylyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylyl_CoA->Beta_Oxidation Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA Beta_Oxidation->Shortened_Dicarboxylyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Dicarboxylic acid metabolism pathway.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount. This guide provides a comparative analysis of metabolic routes related to 5-Hydroxydodecanedioyl-CoA, a key intermediate in fatty acid metabolism. By examining the interplay between peroxisomal and mitochondrial β-oxidation, and the diagnostic signatures of their dysfunction, we aim to furnish a valuable resource for investigating metabolic disorders and developing novel therapeutic strategies.

This guide delves into the comparative metabolomics of dicarboxylic acidurias, offering insights into the differential diagnosis of these conditions through the analysis of urinary organic acids. We present quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a comprehensive understanding of the metabolic landscape surrounding this compound.

Comparative Analysis of Urinary Dicarboxylic Acids in Metabolic Disorders

The urinary excretion of dicarboxylic acids serves as a critical diagnostic window into the functioning of fatty acid oxidation pathways. Deficiencies in specific enzymes within either mitochondrial or peroxisomal β-oxidation lead to the accumulation and subsequent urinary excretion of characteristic dicarboxylic acid profiles. The relative abundance of these metabolites can help pinpoint the affected pathway.

ConditionKey Urinary MetabolitesSalient Features
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Increased C6-C10 dicarboxylic acids (adipic, suberic, sebacic), hexanoylglycine, suberylglycineCharacterized by a significant elevation of medium-chain dicarboxylic acids.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Increased 3-hydroxydicarboxylic acids (3-hydroxyadipic, 3-hydroxysebacic, 3-hydroxydodecanedioic)A notable increase in the ratio of 3-hydroxydicarboxylic acids to their corresponding unsubstituted dicarboxylic acids.
Zellweger Syndrome (Peroxisomal Biogenesis Disorder) Increased very-long-chain fatty acids (VLCFAs), C26:0 and C26:1 lysophosphatidylcholine, pipecolic acid, and dicarboxylic acidsA generalized peroxisomal dysfunction leading to a complex metabolic profile.
Medium-Chain Triglyceride (MCT) Oil Supplementation Increased C6-C10 dicarboxylic acidsCan mimic the dicarboxylic aciduria seen in MCAD deficiency, requiring careful interpretation.

Experimental Protocols for Metabolite Analysis

Accurate quantification of urinary organic acids is crucial for the differential diagnosis of metabolic disorders. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for this purpose.

Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol outlines the key steps for the extraction, derivatization, and analysis of urinary organic acids.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., 3,3-dimethylglutaric acid).

  • Acidify the urine to a pH of 1-2 with hydrochloric acid.

  • Saturate the sample with sodium chloride.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate).

  • Evaporate the organic phase to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

  • Incubate the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • Use a temperature gradient to separate the different organic acids.

  • The separated compounds are then introduced into a mass spectrometer for detection and quantification.

  • Identification of individual organic acids is based on their retention time and mass spectrum compared to known standards.

Visualizing the Metabolic Pathways

To better understand the metabolic fate of fatty acids and the origin of dicarboxylic acids, we present the following pathway diagrams generated using the DOT language.

fatty_acid_oxidation Overview of Fatty Acid Oxidation and Dicarboxylic Acid Formation cluster_cytosol Cytosol cluster_mitochondria Mitochondrion cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Omega-Oxidation Omega-Oxidation Fatty Acid->Omega-Oxidation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Fatty Acyl-CoA->Mitochondrial Beta-Oxidation CPT System Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Fatty Acyl-CoA->Peroxisomal Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Peroxisomal Beta-Oxidation->Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA->Mitochondrial Beta-Oxidation Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Dicarboxylic Acid->Peroxisomal Beta-Oxidation This compound This compound Dicarboxylic Acid->this compound Hydroxylation

Caption: Overview of fatty acid oxidation pathways.

The above diagram illustrates the major cellular compartments and pathways involved in fatty acid metabolism, leading to the formation of dicarboxylic acids, including the precursor to this compound.

experimental_workflow Metabolomics Experimental Workflow Urine Sample Collection Urine Sample Collection Internal Standard Addition Internal Standard Addition Urine Sample Collection->Internal Standard Addition Acidification & Extraction Acidification & Extraction Internal Standard Addition->Acidification & Extraction Derivatization (TMS) Derivatization (TMS) Acidification & Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Comparative Statistical Analysis Comparative Statistical Analysis Metabolite Identification->Comparative Statistical Analysis

Caption: A typical workflow for urinary organic acid analysis.

This workflow provides a step-by-step overview of the process for analyzing urinary organic acids, from sample collection to data analysis.

By integrating comparative data, detailed methodologies, and clear visual representations of the underlying biochemistry, this guide serves as a practical resource for researchers navigating the complexities of fatty acid metabolism and its associated disorders. The continued application of metabolomic approaches will undoubtedly uncover further intricacies of these pathways, paving the way for improved diagnostics and therapeutic interventions.

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Hydroxydodecanedioyl-CoA, a coenzyme A derivative used in laboratory research. The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat is essential to protect clothing and skin from accidental splashes.

Handling:

  • Avoid inhalation of any dust or aerosols by working in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Prevent ingestion by refraining from eating, drinking, or smoking in the laboratory.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

  • Clean up any spills promptly using appropriate absorbent materials and dispose of the waste in a designated hazardous waste container.[1]

II. Proper Disposal Procedures

The primary principle for the disposal of any laboratory chemical is to consult the manufacturer-provided Safety Data Sheet (SDS) and adhere to local and institutional regulations.[2] In the absence of a specific SDS for this compound, the following general waste disposal protocol should be followed.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Classify this compound waste as hazardous chemical waste.

    • Do not mix this waste with other waste streams such as biological, radioactive, or general laboratory trash.[2]

  • Containerization:

    • Use a designated, clearly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be compatible with the chemical properties of the compound.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Secondary containment, such as a larger, chemically resistant tray, is recommended to contain any potential leaks.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2]

    • Provide them with accurate information about the waste material.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sink.[3]

  • Do Not Dispose in Regular Trash: This chemical should not be disposed of in the general solid waste.[3]

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly, unless thoroughly decontaminated following institutional guidelines.[2]

III. Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding its specific physical and chemical properties, toxicity, and exposure limits are not available. The following table summarizes the general characteristics of coenzyme A derivatives and long-chain fatty acids.

PropertyGeneral Description for Coenzyme A Derivatives & Long-Chain Fatty Acids
Physical State Typically solids or oils.
Solubility Varies depending on the specific molecule; many are soluble in organic solvents.
Stability Can be sensitive to heat, light, and pH changes.
Toxicity Generally considered to have low to moderate toxicity, but should always be handled with care as specific data is lacking.
Environmental Hazards Should be prevented from entering the environment as the ecological impact is not well-characterized.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste B->C D Is the container empty? C->D E Treat as Hazardous Waste D->E No F Rinse 3x with appropriate solvent (if permitted by EHS) D->F Yes I Segregate waste into a designated, labeled container E->I G Dispose of rinsate as hazardous waste F->G H Dispose of container as non-hazardous waste (if permitted) F->H G->I L End of Process H->L J Store waste container in a secure, ventilated area I->J K Contact EHS for pickup and disposal J->K K->L

References

Personal protective equipment for handling 5-Hydroxydodecanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxydodecanedioyl-CoA

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for minimizing risks and ensuring the integrity of your research. This coenzyme A derivative should be handled with care, following standard laboratory safety procedures.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

ScenarioRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Nitrile gloves. Inspect for tears or holes before use. - Eye Protection: Safety glasses with side shields. - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. - Lab Coat: Standard laboratory coat.
Dissolving and Solution Preparation - Gloves: Nitrile gloves. Consider double-gloving if splashes are likely. - Eye Protection: Chemical safety goggles. A face shield is recommended if there is a significant splash hazard.[1][2] - Respiratory Protection: Work in a chemical fume hood. - Lab Coat: Chemical-resistant lab coat or apron.[2]
General Laboratory Handling - Gloves: Nitrile gloves. - Eye Protection: Chemical safety goggles. - Respiratory Protection: Ensure work is performed in a properly functioning chemical fume hood.[2] - Lab Coat: Chemical-resistant lab coat.
Large-Scale Operations (>10g) - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical safety goggles and a full-face shield.[1][3] - Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the scale and ventilation.[3] - Protective Clothing: Chemical-resistant suit or apron over a lab coat.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations:
  • Consult any available Safety Data Sheet (SDS) for similar compounds to understand potential hazards.

  • Ensure a chemical fume hood is available and functioning correctly.[2]

  • Locate the nearest eyewash station and safety shower.

  • Assemble all necessary PPE as outlined in Table 1.

  • Prepare a designated and clearly labeled waste container for this compound waste.

Handling the Chemical:
  • Don the appropriate PPE before entering the designated handling area.

  • Perform all manipulations of solid this compound, especially weighing and transferring, within a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use a spatula or other appropriate tools for transferring the solid material.

  • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage:
  • Store this compound in a tightly sealed container, protected from light.[4]

  • Keep in a dry, cool, and well-ventilated place.[5]

  • For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Consult SDS Consult SDS Gather PPE Gather PPE Consult SDS->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste

Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection:
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[6]

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

Disposal Procedure:
  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.

  • Dispose of contents and containers to an approved waste disposal plant.[5]

Disposal Decision Tree

Waste Generated Waste Generated Is it contaminated with the compound? Is it contaminated with the compound? Waste Generated->Is it contaminated with the compound? Dispose as regular lab waste Dispose as regular lab waste Is it contaminated with the compound?->Dispose as regular lab waste No Segregate into appropriate hazardous waste container Segregate into appropriate hazardous waste container Is it contaminated with the compound?->Segregate into appropriate hazardous waste container Yes Solid Waste Solid Waste Segregate into appropriate hazardous waste container->Solid Waste Liquid Waste Liquid Waste Segregate into appropriate hazardous waste container->Liquid Waste Sharps Waste Sharps Waste Segregate into appropriate hazardous waste container->Sharps Waste Contact EHS for pickup Contact EHS for pickup Solid Waste->Contact EHS for pickup Liquid Waste->Contact EHS for pickup Sharps Waste->Contact EHS for pickup

Decision tree for the disposal of this compound waste.

References

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